2',3'-di-O-acetylguanosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N5O7 |
|---|---|
Molecular Weight |
367.31 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H17N5O7/c1-5(21)24-9-7(3-20)26-13(10(9)25-6(2)22)19-4-16-8-11(19)17-14(15)18-12(8)23/h4,7,9-10,13,20H,3H2,1-2H3,(H3,15,17,18,23)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
MESNVKGXLMWATF-QYVSTXNMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2',3'-di-O-acetylguanosine from Guanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2',3'-di-O-acetylguanosine, a protected nucleoside intermediate valuable in the synthesis of various therapeutic nucleoside analogs. This document details a robust three-step chemical synthesis strategy, including experimental protocols and quantitative data. An alternative chemoenzymatic approach is also discussed.
Introduction
Guanosine and its derivatives are fundamental components in numerous biological processes and serve as crucial building blocks in the development of antiviral and anticancer therapeutics. The targeted modification of the ribose moiety of guanosine often requires selective protection and deprotection of its hydroxyl groups. This compound is a key intermediate where the 2' and 3' hydroxyl groups of the ribose are acetylated, leaving the 5' hydroxyl and the N2-amino group of the guanine base available for further modification or to be protected by other orthogonal protecting groups. This guide focuses on a reliable synthetic pathway to obtain this important compound.
Three-Step Chemical Synthesis of this compound
The selective synthesis of this compound from unprotected guanosine is effectively achieved through a three-step process involving protection of the primary 5'-hydroxyl group, acetylation of the secondary 2' and 3'-hydroxyl groups, and subsequent deprotection of the 5'-hydroxyl group.
Step 1: Protection of the 5'-Hydroxyl Group
To prevent acetylation at the most reactive primary 5'-hydroxyl group, it is first protected, most commonly with a dimethoxytrityl (DMT) group. This acid-labile protecting group is selective for the primary hydroxyl and can be removed under mild conditions that do not affect the acetyl groups.
Experimental Protocol: Synthesis of 5'-O-(4,4'-dimethoxytrityl)guanosine
-
Preparation: Guanosine is dried by co-evaporation with anhydrous pyridine and then suspended in anhydrous pyridine.
-
Reaction: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise to the suspension at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched with methanol. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in a suitable organic solvent and purified by silica gel column chromatography to yield 5'-O-DMT-guanosine.
| Parameter | Value |
| Starting Material | Guanosine |
| Reagents | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine, Methanol |
| Solvent | Anhydrous Pyridine |
| Temperature | Room Temperature |
| Reaction Time | Typically 12-24 hours |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 80-90% |
Step 2: Acetylation of the 2' and 3'-Hydroxyl Groups
With the 5'-hydroxyl group protected, the 2' and 3'-hydroxyl groups are acetylated using acetic anhydride in the presence of a base, typically pyridine, which also acts as the solvent.
Experimental Protocol: Synthesis of 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine
-
Preparation: 5'-O-DMT-guanosine is dissolved in anhydrous pyridine.
-
Reaction: Acetic anhydride is added to the solution at 0°C, and the mixture is then stirred at room temperature. The reaction is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of methanol. The mixture is then concentrated, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
| Parameter | Value |
| Starting Material | 5'-O-DMT-guanosine |
| Reagents | Acetic Anhydride, Anhydrous Pyridine, Methanol |
| Solvent | Anhydrous Pyridine |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Typically 4-12 hours |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 75-85% |
Step 3: Deprotection of the 5'-Hydroxyl Group
The final step is the selective removal of the 5'-DMT group under mild acidic conditions to yield the target molecule, this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction: 2',3'-di-O-acetyl-5'-O-DMT-guanosine is dissolved in a solution of 80% aqueous acetic acid. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual acetic acid.
-
Purification: The crude product is purified by silica gel column chromatography to afford pure this compound.
| Parameter | Value |
| Starting Material | 2',3'-di-O-acetyl-5'-O-DMT-guanosine |
| Reagent | 80% Aqueous Acetic Acid |
| Solvent | Acetic Acid/Water |
| Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 85-95% |
Alternative Chemoenzymatic Approach
An alternative strategy involves the per-acetylation of guanosine followed by the selective enzymatic deacetylation of the 5'-O-acetyl group.
This method avoids the use of protecting groups for the 5'-hydroxyl position. Lipases, such as Candida antarctica lipase B (CALB), have been shown to selectively hydrolyze the primary 5'-O-acetyl group over the secondary 2'- and 3'-O-acetyl groups.
Experimental Protocol: Two-Step Chemoenzymatic Synthesis
-
Per-acetylation: Guanosine is treated with an excess of acetic anhydride in pyridine to yield 2',3',5'-tri-O-acetylguanosine.
-
Enzymatic Deacetylation: The purified 2',3',5'-tri-O-acetylguanosine is incubated with a lipase (e.g., Novozym-435, an immobilized form of CALB) in a suitable buffer system. The reaction is monitored for the formation of this compound. The enzyme is then removed by filtration, and the product is purified.
| Parameter | Value |
| Starting Material | Guanosine |
| Step 1 Reagents | Acetic Anhydride, Pyridine |
| Step 2 Enzyme | Lipase (e.g., Candida antarctica lipase B) |
| Solvent (Step 2) | Buffered aqueous solution or organic solvent |
| Temperature (Step 2) | Typically 30-40°C |
| Reaction Time (Step 2) | Variable, dependent on enzyme activity |
| Purification | Filtration to remove enzyme, followed by chromatography |
Biological Relevance
Currently, this compound is primarily utilized as a synthetic intermediate in the preparation of more complex nucleoside analogs for therapeutic and research purposes. There is limited information available on its specific biological activity or its involvement in defined signaling pathways. Its utility lies in providing a guanosine scaffold with reactive sites at the 5'-hydroxyl and the N2-amino positions, while the 2' and 3'-hydroxyls are temporarily masked.
Conclusion
The synthesis of this compound from guanosine is a critical process for the development of modified nucleosides. The three-step chemical method involving 5'-O-DMT protection, di-acetylation, and subsequent deprotection is a well-established and high-yielding route. The alternative chemoenzymatic approach offers a milder and potentially more sustainable method for selective 5'-deacetylation. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and available resources. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this valuable intermediate.
Physical and chemical properties of 2',3'-di-O-acetylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-di-O-acetylguanosine is a chemically modified nucleoside, a derivative of the naturally occurring guanosine. The addition of two acetyl groups to the 2' and 3' positions of the ribose sugar moiety alters its physicochemical properties, potentially influencing its stability, solubility, and biological activity. Such modifications are of significant interest in medicinal chemistry and drug development, where they can be used to enhance the therapeutic potential of nucleoside analogs. This document provides a comprehensive overview of the available technical data on this compound.
It is important to note that while general information is available, specific experimental data for this compound is limited in the current scientific literature. Much of the detailed experimental data available is for the closely related compound, 2',3',5'-tri-O-acetylguanosine, which will be used as a point of comparison throughout this guide.
Physical and Chemical Properties
Quantitative data for this compound is summarized below. For comparative purposes, data for the related compound 2',3',5'-tri-O-acetylguanosine is also included where available, as it is more extensively characterized.
| Property | This compound | 2',3',5'-tri-O-acetylguanosine |
| Molecular Formula | C₁₄H₁₇N₅O₇[1] | C₁₆H₁₉N₅O₈ |
| Molecular Weight | 367.31 g/mol [1] | 409.35 g/mol |
| Appearance | Solid (predicted) | White to off-white crystalline powder |
| Melting Point | No data available | 226-231 °C |
| Solubility | DMSO: 17.86 mg/mL (48.62 mM)[2] | Slightly soluble in DMSO |
| Purity | ≥98.0% (determined by LC-MS)[2] | ≥98% |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the specific synthesis and purification of this compound are not extensively described in the available literature. However, general methods for the acylation and purification of nucleosides can be adapted.
Synthesis
A plausible synthetic route for this compound would involve the selective protection of the 5'-hydroxyl group of guanosine, followed by acetylation of the 2' and 3'-hydroxyl groups, and subsequent deprotection of the 5'-hydroxyl group. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Purification
Purification of acetylated nucleosides like this compound typically involves standard chromatographic techniques. Given its predicted polarity, a combination of normal and/or reversed-phase chromatography would likely be effective.
Caption: Generalized workflow for the purification of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. As a modified nucleoside, it could potentially act as a prodrug, being metabolized intracellularly to an active form that might interfere with nucleic acid synthesis or other cellular processes. Further research is required to elucidate its biological function.
The diagram below illustrates a hypothetical mechanism of action for a generic acetylated guanosine analog, which could be applicable to this compound pending experimental validation.
Caption: Hypothetical mechanism of action for an acetylated guanosine analog.
Conclusion
This compound is a modified nucleoside with potential applications in biomedical research and drug discovery. However, a comprehensive understanding of its physical, chemical, and biological properties is currently hampered by a lack of specific experimental data. This guide summarizes the available information and provides a framework for future research into this compound. Further investigation is warranted to fully characterize this compound and to explore its potential as a therapeutic agent.
References
- 1. The mid-IR spectra of 9-ethyl guanine, guanosine, and 2-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 1 H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2'),O(3'),O(5')-tetra-acetylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
2',3'-di-O-acetylguanosine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3'-di-O-acetylguanosine, a modified nucleoside of significant interest in biochemical and medicinal chemistry research. The document details its chemical properties, including molecular weight and formula, and outlines a potential synthesis and purification protocol based on established chemical principles. Furthermore, it explores the compound's likely role as a prodrug and its putative involvement in cellular signaling, particularly within the context of purinergic pathways. This guide is intended to serve as a foundational resource for professionals engaged in nucleoside analogue research and the development of novel therapeutics.
Chemical and Physical Properties
This compound is a derivative of the purine nucleoside guanosine, characterized by the presence of two acetyl groups attached to the 2' and 3' positions of the ribose sugar moiety. These modifications alter its chemical and physical properties, influencing its stability, solubility, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₅O₇ | [1][2] |
| Molecular Weight | 367.31 g/mol | [1][2] |
| CAS Number | 42167-65-7 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98.0% (as determined by LC-MS) | [1] |
| Solubility | DMSO: 17.86 mg/mL (48.62 mM) | [1] |
| Storage Temperature | -20°C |
Synthesis and Purification
Proposed Experimental Protocol: Regioselective Acetylation
The synthesis of this compound can be approached through the regioselective deacetylation of a peracetylated guanosine precursor.
Experimental Workflow: Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Peracetylation of Guanosine: Guanosine is treated with an excess of an acetylating agent, such as acetic anhydride, in a suitable solvent like pyridine. This reaction typically leads to the formation of 2',3',5'-tri-O-acetyl-N2-acetylguanosine.
-
Selective Deacetylation: The peracetylated guanosine is then subjected to regioselective deacetylation. This can be achieved using enzymatic methods, which offer high specificity for particular positions, or through carefully controlled chemical hydrolysis. The goal is to selectively remove the acetyl groups from the 5'-hydroxyl and the N2-amino positions while retaining them at the 2' and 3' positions of the ribose.
-
Purification: The resulting crude product, containing this compound, is purified using standard chromatographic techniques. Column chromatography on silica gel is a common method for separating nucleoside derivatives with different degrees of acetylation.
Biological Activity and Potential Signaling Pathways
Prodrug Concept and Intracellular Activation
Acetylated nucleoside analogues like this compound are often investigated as prodrugs. The acetyl groups can enhance the lipophilicity of the parent nucleoside, potentially improving its membrane permeability and oral bioavailability. Once inside the cell, these acetyl groups are expected to be cleaved by intracellular esterases, releasing the active guanosine analogue. This active form can then be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms, which are the ultimate effectors that can interfere with cellular processes.
Logical Relationship: Prodrug Activation Pathway
Caption: Intracellular activation pathway of this compound as a prodrug.
Potential Involvement in Purinergic Signaling
As a guanosine analogue, this compound, upon intracellular conversion, could potentially interact with components of the purinergic signaling pathway. Purinergic signaling involves the release of purines like ATP and adenosine, which then act on specific P1 (adenosine) and P2 (ATP/ADP) receptors to modulate a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.
The intracellular metabolites of this compound, particularly the triphosphate form, could act as analogues of GTP. GTP is a crucial molecule in many signaling cascades, most notably as an activator of G-proteins, which are coupled to many purinergic receptors. By mimicking or competing with GTP, the activated form of this compound could potentially modulate G-protein-coupled receptor (GPCR) signaling pathways.
Signaling Pathway: Potential Interaction with G-Protein Signaling
Caption: Potential modulation of G-protein signaling by activated this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool for researchers in several areas:
-
Synthesis of Nucleoside Analogues: It can be used as a starting material or an intermediate in the synthesis of more complex nucleoside analogues with potential therapeutic properties.[1]
-
Study of Biological Activity: By comparing the effects of this compound with its parent compound, guanosine, researchers can investigate the structure-activity relationships and the impact of ribose modifications on biological function.[1]
-
Prodrug Design: The compound is a model for exploring the utility of acetyl groups as prodrug moieties to enhance the delivery and efficacy of guanosine-based drugs.
Conclusion
This compound is a chemically modified nucleoside with established physical properties and significant potential in the field of drug discovery and development. While detailed experimental protocols for its specific synthesis and direct evidence of its involvement in signaling pathways require further investigation, this guide provides a solid theoretical framework for its synthesis, mechanism of action as a prodrug, and potential interactions with cellular signaling cascades. Continued research into this and similar nucleoside analogues is crucial for the development of novel therapeutic agents targeting a range of diseases.
References
In-Depth Technical Guide to the Spectroscopic Data of 2',3'-di-O-acetylguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-di-O-acetylguanosine, a significant nucleoside analog. Due to the limited availability of directly published experimental spectra, this document synthesizes information from analogous compounds and plausible synthetic routes to offer a predictive and practical resource for researchers in the field.
Introduction
This compound is a derivative of guanosine, a fundamental component of nucleic acids. The selective acetylation at the 2' and 3' positions of the ribose sugar moiety modifies its chemical properties, making it a valuable intermediate in the synthesis of various therapeutic nucleoside analogs and oligonucleotides. Understanding its spectroscopic characteristics is crucial for its identification, purification, and characterization in a research and development setting.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₅O₇ |
| Molecular Weight | 367.31 g/mol [1] |
| CAS Number | 42167-65-7[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.8 | s | N1-H |
| ~7.9 | s | H-8 |
| ~6.5 | br s | NH₂ |
| ~5.9 | d | H-1' |
| ~5.5 | t | H-2' or H-3' |
| ~5.3 | t | H-3' or H-2' |
| ~4.3 | m | H-4' |
| ~3.6 | m | H-5', H-5'' |
| ~2.1 | s | 2'-OAc or 3'-OAc |
| ~2.0 | s | 3'-OAc or 2'-OAc |
Note: The chemical shifts are estimations and may vary based on experimental conditions. The assignments for H-2' and H-3' and their corresponding acetyl groups are interchangeable without further 2D NMR analysis.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Acetyl) |
| ~157 | C-6 |
| ~154 | C-2 |
| ~151 | C-4 |
| ~137 | C-8 |
| ~116 | C-5 |
| ~86 | C-1' |
| ~80 | C-4' |
| ~73 | C-2' or C-3' |
| ~70 | C-3' or C-2' |
| ~62 | C-5' |
| ~21 | CH₃ (Acetyl) |
Note: These are predicted chemical shifts based on known values for guanosine and the effects of acetylation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H and O-H stretching |
| ~1740 | C=O stretching (ester) |
| ~1690 | C=O stretching (guanine C6) |
| 1640-1600 | N-H bending and C=N stretching |
| 1240-1160 | C-O stretching (ester) |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 368.1201 |
| [M+Na]⁺ | 390.1020 |
| [M-H]⁻ | 366.1052 |
Note: These values represent the expected exact masses for the primary molecular ions.
Experimental Protocols
As a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and efficient method would involve the selective enzymatic deacetylation of the more readily available 2',3',5'-tri-O-acetylguanosine.
Synthesis of this compound via Enzymatic Deacetylation
Materials:
-
2',3',5'-tri-O-acetylguanosine
-
Protease Subtilisin
-
Phosphate buffer (pH 7)
-
N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-tri-O-acetylguanosine in a minimal amount of N,N-dimethylformamide.
-
Dilute the solution with phosphate buffer (pH 7).
-
Add Protease Subtilisin to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 32 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Note: This protocol is based on a reported method for selective enzymatic deacetylation and may require optimization for specific laboratory conditions.[2]
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in both positive and negative ion modes.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for this compound. Researchers are encouraged to use this information as a starting point and to perform their own analytical characterization for definitive identification.
References
A Technical Guide to 2',3'-di-O-acetylguanosine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 2',3'-di-O-acetylguanosine, a key intermediate in nucleoside chemistry. Due to its role as a synthetic precursor, this document focuses on its preparation, and physico-chemical characterization, providing detailed experimental protocols and data interpretation for laboratory applications.
Core Compound Properties
This compound is a derivative of the purine nucleoside guanosine, with acetyl groups protecting the 2' and 3' hydroxyls of the ribose sugar. This selective protection makes it a valuable building block in the synthesis of more complex nucleoside analogs for therapeutic and research purposes.
| Property | Value | Source |
| Molecular Formula | C14H17N5O7 | PubChem[1] |
| Molecular Weight | 367.31 g/mol | PubChem[1] |
| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | PubChem[1] |
| CAS Number | 42167-65-7 | PubChem[1] |
| SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C)N2C=NC3=C2N=C(NC3=O)N">C@HCO | PubChem[1] |
| Purity | ≥98.0% (Commercially available) | CD BioGlyco[2] |
| Solubility | DMSO: 17.86 mg/mL (48.62 mM) | CD BioGlyco[2] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the selective deacetylation of the more readily available 2',3',5'-tri-O-acetylguanosine. This can be achieved enzymatically or through carefully controlled chemical methods.
Experimental Protocol: Enzymatic Deacetylation of 2',3',5'-tri-O-acetylguanosine
This protocol is adapted from a reported method for the selective deacetylation of acetylated nucleosides.[3]
Materials:
-
2',3',5'-tri-O-acetylguanosine
-
Protease (e.g., Subtilisin)
-
Phosphate buffer (pH 7)
-
N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-tri-O-acetylguanosine in a minimal amount of DMF.
-
Add the dissolved substrate to a phosphate buffer (pH 7) containing the protease subtilisin.
-
Incubate the reaction mixture at 32°C for approximately 26 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Expected Yield: ~40%[3]
Caption: Synthetic workflow for this compound.
Characterization
The initial characterization of newly synthesized this compound involves a combination of spectroscopic techniques to confirm its structure and purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Expected Shift (ppm) | Multiplicity |
|---|---|---|
| H-8 | ~8.0 | s |
| NH₂ | ~6.5 | br s |
| H-1' | ~5.9 | d |
| H-2' | ~5.5 | t |
| H-3' | ~5.2 | t |
| H-4' | ~4.3 | m |
| H-5', 5'' | ~3.6 | m |
| CH₃ (acetyl) | ~2.1 | s |
| CH₃ (acetyl) | ~2.0 | s |
| NH | ~10.7 | br s |
3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 368.1201 |
| [M+Na]⁺ | 390.1020 |
Experimental Protocol: Characterization Workflow
Materials:
-
Purified this compound sample
-
Deuterated solvent (e.g., DMSO-d₆) for NMR
-
Solvent for MS (e.g., Methanol/Water with 0.1% formic acid)
-
NMR spectrometer
-
High-resolution mass spectrometer
Procedure:
-
NMR Sample Preparation: Dissolve a small amount of the purified product in the appropriate deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
MS Sample Preparation: Prepare a dilute solution of the sample in the MS solvent system.
-
MS Acquisition: Infuse the sample into the mass spectrometer and acquire high-resolution mass spectra in positive ion mode.
-
Data Analysis: Process and analyze the NMR and MS data to confirm the structure and purity of the compound.
Caption: Workflow for the characterization of this compound.
Biological Activity and Applications
Currently, there is limited information on the specific biological activity of this compound itself. Its primary significance lies in its utility as a synthetic intermediate for the production of various guanosine analogs with potential therapeutic applications. For instance, it can be a precursor in the synthesis of antiviral or anticancer nucleoside derivatives.[5][6] The selective protection of the 2' and 3' positions allows for modifications at the 5' position or the guanine base.
Conclusion
This compound is a crucial, though often overlooked, molecule in the field of medicinal chemistry and drug development. While not a therapeutic agent itself, its role as a versatile synthetic intermediate enables the exploration of a wide range of modified guanosine nucleosides. The protocols and data presented in this whitepaper provide a foundational guide for researchers utilizing this compound in their synthetic endeavors. Further investigation into its potential intrinsic biological activities could also be a subject for future research.
References
- 1. This compound | C14H17N5O7 | CID 135960421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′,3′-Di-O-acetylguanosine - CD BioGlyco [bioglyco.com]
- 3. lookchem.com [lookchem.com]
- 4. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2',3'-dideoxy-9-deazaguanosine and 2',3'-didehydro-2',3'-dideoxy-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Biological Profile of 2',3'-di-O-acetylguanosine: A Technical Overview for Researchers
For Immediate Release
Shanghai, China – November 18, 2025 – While the quest for novel therapeutic agents continues to drive extensive research in nucleoside chemistry, a comprehensive review of available scientific literature reveals a significant information gap concerning the specific biological activity of 2',3'-di-O-acetylguanosine. This technical guide, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this molecule, focusing on its primary role as a synthetic intermediate and exploring the biological activities of structurally related acetylated nucleosides.
Executive Summary
This compound is a chemically modified form of guanosine, a fundamental building block of RNA. The addition of two acetyl groups to the 2' and 3' positions of the ribose sugar moiety primarily serves to protect these hydroxyl groups during chemical synthesis. Consequently, its predominant application lies in the laboratory as a precursor for the synthesis of more complex nucleoside analogs, including those with potential therapeutic properties. Direct evidence of its intrinsic antiviral, anticancer, or other specific biological activities is not substantially documented in peer-reviewed literature. This guide, therefore, aims to provide a broader context by examining the role of acetylation in nucleoside chemistry and the known biological effects of related compounds.
The Role of Acetylation in Nucleoside Analogs
The acetylation of nucleosides is a common strategy in medicinal chemistry to enhance the parent molecule's drug-like properties. The acetyl groups are lipophilic, which can facilitate the transport of the nucleoside analog across cellular membranes. Once inside the cell, endogenous esterase enzymes can cleave the acetyl groups, releasing the active, deacetylated form of the nucleoside. This "prodrug" approach can significantly improve the bioavailability and therapeutic efficacy of a compound that might otherwise have poor cellular uptake.
Biological Activity of Related Acetylated Nucleosides
While specific data for this compound is scarce, studies on other acetylated nucleosides provide insights into their potential biological roles. For instance, acetylated derivatives of other nucleosides have been investigated for their antiviral and anticancer activities. The general mechanism of action for many antiviral nucleoside analogs involves their conversion into the corresponding triphosphate form within the cell. This triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication. Similarly, in cancer therapy, nucleoside analogs can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, inducing apoptosis.
It is important to note that the biological activity of a nucleoside analog is highly dependent on its specific structure. The presence, absence, and position of modifications like acetyl groups can dramatically influence its recognition by cellular enzymes and its ultimate therapeutic effect.
Quantitative Data on Related Guanosine Derivatives
| Compound | Target | Activity Metric | Value | Reference Context |
| Acyclovir | Herpes Simplex Virus (HSV) DNA Polymerase | IC₅₀ | 0.1 µM | A well-established antiviral drug. |
| Ganciclovir | Cytomegalovirus (CMV) DNA Polymerase | IC₅₀ | 0.2 - 2.0 µM | Used to treat CMV infections. |
| Ribavirin | Broad-spectrum antiviral | EC₅₀ | 10-100 µM | Active against a range of RNA and DNA viruses. |
This table is for illustrative purposes to show the types of data available for other guanosine analogs. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are common measures of a drug's potency.
Experimental Protocols: A General Framework for Assessing Nucleoside Analog Activity
While a specific protocol for this compound is not available due to the lack of reported activity, a general methodology for evaluating the antiviral or anticancer potential of a novel nucleoside analog is presented below.
General Protocol for In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Plate susceptible host cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the target virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for viral plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.
Visualizing the Prodrug Strategy
The following diagram illustrates the general concept of how an acetylated nucleoside analog can act as a prodrug to deliver the active compound into a target cell.
Caption: A conceptual workflow of an acetylated nucleoside prodrug.
Conclusion
The Guardian of Guanosine: A Technical Guide to 2',3'-di-O-acetylguanosine in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a fundamental building block of RNA, plays a critical role in numerous biological processes. Its chemical manipulation, however, is often hampered by the reactivity of its ribose hydroxyl groups. To overcome this challenge, protecting group chemistry is employed, and among the various strategies, the use of 2',3'-di-O-acetylguanosine stands out as a reliable and versatile method. This technical guide provides an in-depth exploration of this compound as a protected form of guanosine, covering its synthesis, deprotection, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The introduction of acetyl groups significantly alters the polarity and solubility of the parent guanosine molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₅O₇ | PubChem |
| Molecular Weight | 367.31 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Commercial Suppliers |
| Storage Temperature | -20°C | Commercial Suppliers |
Synthesis of this compound
The selective acetylation of the 2' and 3' hydroxyl groups of guanosine is a key step in its utilization as a protected building block. A common strategy involves the protection of the 5'-hydroxyl group, followed by acetylation of the remaining hydroxyls, and subsequent deprotection of the 5'-hydroxyl.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for the selective acylation of nucleosides.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-N²-isobutyrylguanosine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Acetylation:
-
Dissolve 5'-O-(4,4'-dimethoxytrityl)-N²-isobutyrylguanosine (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (2.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
-
Detritylation (Deprotection of 5'-OH):
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Add p-toluenesulfonic acid monohydrate (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the DMT group is completely removed.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2',3'-di-O-acetyl-N²-isobutyrylguanosine. A similar procedure for a related adenosine analog reported a yield of 79%.[1]
-
-
Deprotection of N²-isobutyryl group (Optional, if unprotected guanosine is the final product):
-
The N²-isobutyryl group can be removed under standard basic conditions, such as treatment with ammonium hydroxide in methanol.
-
Deprotection of this compound
The removal of the acetyl protecting groups is a critical step to regenerate the native guanosine structure at the desired stage of a synthetic pathway. Several methods are available, each with its own advantages in terms of reaction time and conditions.
Comparative Analysis of Deprotection Methods
| Method | Reagents | Typical Conditions | Reported Yield | Notes |
| Zemplén Deacetylation | Catalytic Sodium methoxide in Methanol | 0°C to room temperature | High | A very common and effective method for de-O-acetylation.[2] |
| Ammonia in Methanol | Saturated methanolic ammonia | Room temperature | High | A mild method often used in oligonucleotide synthesis. |
| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in Methanol | Room temperature, 4 hours | High | Used for deprotection of sensitive oligonucleotides.[3][4] |
| Triethylamine-catalyzed Methanolysis | Triethylamine in aqueous methanol | Microwave irradiation for a few minutes or conventional heating | High | A fast and straightforward method.[5] |
Experimental Protocol: Deprotection using Potassium Carbonate in Methanol
This protocol is suitable for the mild deprotection of acetylated nucleosides.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
2M Triethylammonium acetate (TEAA) buffer or dilute acetic acid
Procedure:
-
Deprotection:
-
Suspend this compound in a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Stir the suspension at room temperature for a minimum of 4 hours.[3]
-
Monitor the reaction by TLC until completion.
-
-
Neutralization and Work-up:
-
Upon completion, carefully neutralize the reaction mixture with 2M TEAA buffer or dilute acetic acid.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude guanosine can be further purified by recrystallization or chromatography if necessary.
-
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of antiviral drug development and therapeutic oligonucleotides.
Role in the Synthesis of Nucleoside Analogs
The selective protection of the 2' and 3' hydroxyls allows for modifications at other positions of the guanosine molecule, such as the 5' position or the guanine base itself. This strategy is instrumental in the synthesis of novel nucleoside analogs with potential antiviral or anticancer properties.[6][7][8]
Application in Solid-Phase Oligonucleotide Synthesis
In the synthesis of RNA oligonucleotides, the 2'-hydroxyl group must be protected to prevent unwanted side reactions. While other protecting groups are more commonly used for the 2'-OH in commercial RNA synthesis, the di-acetylated guanosine can be used in the synthesis of modified oligonucleotides where selective protection of the 2' and 3' positions is required. The protected nucleoside is converted into a phosphoramidite building block for incorporation into the growing oligonucleotide chain.
Visualizing the Workflows
To better illustrate the logical flow of the synthesis and application of this compound, the following diagrams have been generated using the DOT language.
References
- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2',3'-di-O-acetylguanosine in Nucleic Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-di-O-acetylguanosine is a partially protected ribonucleoside that serves as a versatile intermediate in the chemical and enzymatic synthesis of nucleic acids and their analogues. The strategic placement of acetyl groups on the 2' and 3' hydroxyls of the ribose sugar renders the 5'-hydroxyl group available for further chemical modification, most notably for the introduction of a dimethoxytrityl (DMT) group, a cornerstone of solid-phase oligonucleotide synthesis. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its critical function in the construction of RNA and modified oligonucleotides.
Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C14H17N5O7 and a molecular weight of 367.31 g/mol . Its solubility in dimethyl sulfoxide (DMSO) is approximately 17.86 mg/mL (48.62 mM).
| Property | Value | Source |
| Molecular Formula | C14H17N5O7 | --INVALID-LINK-- |
| Molecular Weight | 367.31 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility in DMSO | 17.86 mg/mL (48.62 mM) | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired regioselectivity, yield, and environmental impact.
Enzymatic Synthesis: Lipase-Catalyzed Regioselective Deacetylation
A highly efficient and regioselective method for the preparation of this compound involves the enzymatic deacetylation of the readily available 2',3',5'-tri-O-acetylguanosine. Lipases, such as those from Candida antarctica, are particularly effective in catalyzing the selective removal of the acetyl group from the 5'-position.
Experimental Protocol:
-
Reaction Setup: Dissolve 2',3',5'-tri-O-acetylguanosine in a suitable organic solvent (e.g., a mixture of N,N-dimethylformamide and water).
-
Enzyme Addition: Add protease subtilisin to the solution.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 32°C) and pH (e.g., pH 7 phosphate buffer) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, inactivate the enzyme, remove the solvent under reduced pressure, and purify the resulting this compound by column chromatography.
A reported yield for a similar enzymatic deacetylation process is approximately 40.0%.
Chemical Synthesis: Selective Acylation of Guanosine
Direct chemical synthesis of this compound requires the selective acylation of the 2' and 3' hydroxyl groups of guanosine while leaving the 5'-hydroxyl and the exocyclic amino group of the guanine base unprotected or temporarily protected. This can be challenging due to the similar reactivity of the hydroxyl groups.
Experimental Protocol (Generalized):
-
Transient Protection: Temporarily protect the 5'-hydroxyl group of guanosine with a bulky protecting group, such as a trityl or silyl ether.
-
Acetylation: Acetylate the 2' and 3' hydroxyl groups using an acetylating agent like acetic anhydride in the presence of a base (e.g., pyridine).
-
Deprotection: Selectively remove the 5'-protecting group under mild acidic conditions to yield this compound.
-
Purification: Purify the product using column chromatography.
Role in Nucleic Acid Chemistry
The primary role of this compound in nucleic acid chemistry is as a key intermediate in the synthesis of guanosine phosphoramidites, the building blocks for automated solid-phase RNA synthesis. The acetyl groups at the 2' and 3' positions serve as protecting groups, preventing unwanted side reactions during the phosphitylation of the 5'-hydroxyl group.
Experimental Protocol: Synthesis of 5'-O-DMT-2',3'-di-O-acetylguanosine and its Phosphoramidite
-
5'-O-DMT Protection: React this compound with dimethoxytrityl chloride (DMT-Cl) in pyridine. The reaction is typically carried out at room temperature and monitored by TLC. After completion, the reaction is quenched, and the product is purified by column chromatography.
-
Phosphitylation: The resulting 5'-O-DMT-2',3'-di-O-acetylguanosine is then phosphitylated at the free 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). This yields the desired phosphoramidite building block.
The acetyl protecting groups are advantageous because they are stable during the coupling cycles of solid-phase synthesis but can be readily removed during the final deprotection step, typically using aqueous ammonia or a mixture of ammonia and methylamine.
Role in Cellular Signaling
While guanosine and its phosphorylated derivatives (GMP, GDP, GTP) are well-established players in intracellular signaling, acting as second messengers and energy carriers, a direct signaling role for this compound has not been extensively documented in the scientific literature.
Guanosine itself is recognized as a neuromodulator in the central nervous system, participating in what is known as the "guanine-based purinergic system". Extracellular guanosine can interact with adenosine receptors and has been shown to have neuroprotective effects.
The metabolism of guanosine involves its conversion to guanine and subsequently to xanthine and uric acid. It is plausible that exogenously supplied this compound could be deacetylated by cellular esterases to release guanosine, which could then participate in these signaling pathways. However, this remains a subject for further investigation.
Applications in Drug Development
The use of this compound as a precursor for modified nucleosides is of significant interest in drug development, particularly in the field of antiviral and anticancer therapies. The ability to selectively modify the 5'-position allows for the synthesis of a wide range of nucleoside analogues with potential therapeutic activity. For example, the synthesis of 2',3'-dideoxyisoguanosine, an antiviral agent, utilizes a tri-acetylated guanosine intermediate, highlighting the importance of acetyl protection in the synthesis of such compounds.
Conclusion
This compound is a valuable and versatile molecule in the field of nucleic acid chemistry. Its strategic use as a protected intermediate facilitates the efficient synthesis of guanosine-containing RNA oligonucleotides and a variety of modified nucleosides with potential therapeutic applications. While its direct role in cellular signaling is not yet established, its metabolic conversion to guanosine suggests a potential indirect involvement in purinergic signaling pathways. Further research into the synthesis and applications of this compound is likely to continue to drive innovation in the development of nucleic acid-based therapeutics and diagnostics.
Methodological & Application
Application Notes & Protocols: Use of 2',3'-di-O-acetylguanosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2',3'-di-O-acetylguanosine into synthetic oligonucleotides. This modified nucleoside offers unique possibilities for the synthesis of RNA molecules with site-specific acetyl modifications, which can be valuable for various research and therapeutic applications, including the study of RNA structure and function, and the development of novel RNA-based drugs.
The inherent base-lability of the 2'- and 3'-O-acetyl groups necessitates a specialized approach to oligonucleotide synthesis, employing an orthogonal protecting group strategy to ensure the integrity of the final product. This document outlines the necessary chemical strategies, experimental procedures, and expected outcomes.
Introduction
Standard phosphoramidite chemistry for oligonucleotide synthesis relies on base-labile protecting groups for the nucleobases and the phosphate backbone, which are typically removed using a strong base such as ammonium hydroxide. However, these conditions would lead to the premature cleavage of the 2',3'-O-acetyl groups from the guanosine residue. Therefore, the successful incorporation of this compound requires a carefully designed orthogonal synthesis strategy.
This strategy involves the use of:
-
Non-nucleophilic strong base-labile protecting groups for the exocyclic amines of the standard nucleobases (A, C, and G).
-
A photocleavable or other non-base-labile linker to attach the growing oligonucleotide chain to the solid support.
-
A final, mild deprotection step to remove the 2',3'-O-acetyl groups, if required, after the oligonucleotide has been cleaved from the support and other protecting groups have been removed.
Key Applications
The site-specific incorporation of this compound can be instrumental in:
-
Probing RNA structure and function: Acetyl groups can alter the local conformation and hydrogen bonding capabilities of the ribose sugar, providing insights into the role of the 2'-hydroxyl group in RNA folding and catalysis.
-
Development of RNA therapeutics: Modified oligonucleotides can exhibit enhanced stability against nucleases and improved pharmacokinetic properties.
-
Studying RNA-protein interactions: The presence of acetyl groups can influence the binding of proteins to RNA, helping to elucidate the molecular basis of these interactions.
Data Presentation
The successful synthesis of oligonucleotides containing this compound is dependent on the efficiency of each step in the synthesis cycle. While specific quantitative data for the coupling of this compound phosphoramidite is not widely published, the following table provides representative data for the synthesis of partially 2'/3'-O-acetylated RNA oligonucleotides, which can be used as a benchmark.
Table 1: Representative Synthesis Yields for Partially 2'/3'-O-Acetylated RNA Oligonucleotides
| Parameter | Value | Notes |
| Overall Synthesis Yield | 15-30% | Based on a 1 µmol synthesis scale for a 13-mer RNA. The yield is sequence-dependent and can be optimized. |
| Photocleavage Yield | > 95% | Cleavage from a photocleavable solid support upon UV irradiation. |
| Purity (HPLC) | > 90% | After purification by reverse-phase high-performance liquid chromatography. |
Data adapted from studies on partially 2'/3'-O-acetylated RNA oligonucleotides and may vary for sequences containing this compound.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine
This protocol describes the preparation of the protected guanosine monomer required for phosphoramidite synthesis.
Materials:
-
N²-isobutyrylguanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve N²-isobutyrylguanosine in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N²-isobutyrylguanosine.
-
-
2',3'-O-Acetylation:
-
Dissolve the 5'-O-DMT-N²-isobutyrylguanosine in anhydrous pyridine.
-
Add acetic anhydride (2.5 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine.
-
Protocol 2: Synthesis of 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine-3'-phosphoramidite
This protocol details the conversion of the protected nucleoside into its phosphoramidite derivative.
Materials:
-
5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine in anhydrous DCM.
-
Add DIPEA (3.0 equivalents).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature under an argon atmosphere.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by precipitation from a DCM solution into cold hexane to obtain the desired phosphoramidite.
Protocol 3: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the automated synthesis of an oligonucleotide containing a this compound residue using an orthogonal protecting group strategy.
Key Requirements for Orthogonal Synthesis:
-
Nucleobase Protection: Use of non-nucleophilic strong base-labile protecting groups such as 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) or phenoxyacetyl (Pac) for A, C, and G.[1]
-
Solid Support: A photocleavable linker on a controlled pore glass (CPG) support is recommended to allow for non-basic cleavage of the oligonucleotide.[2][3]
-
Phosphoramidites: Standard phosphoramidites with the appropriate Dmoc or Pac protecting groups for A, C, T/U, and the custom-synthesized this compound phosphoramidite.
Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer using a modified protocol with extended coupling times for the modified phosphoramidite.
-
Detritylation: Removal of the 5'-DMT group with trichloroacetic acid in DCM.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 10-15 minutes) may be required for the sterically hindered this compound phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.
Protocol 4: Deprotection and Cleavage
This protocol describes the final steps to release and deprotect the synthesized oligonucleotide.
Materials:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solution in anhydrous acetonitrile
-
UV light source (365 nm) for photocleavage
-
Ammonium hydroxide or other suitable base for final deacetylation (optional)
Procedure:
-
On-Column Nucleobase and Phosphate Deprotection:
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with a solution of 0.5 M DBU in anhydrous acetonitrile at 40°C for 4 hours.[4] This will remove the Dmoc/Pac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Wash the support thoroughly with acetonitrile.
-
-
Photocleavage from Solid Support:
-
Final 2',3'-O-deacetylation (Optional):
-
If the final product requires free 2' and 3' hydroxyls, the acetyl groups can be removed by treatment with a mild base.
-
Adjust the pH of the oligonucleotide solution to ~9 with dilute ammonium hydroxide.
-
Incubate at room temperature for 1-2 hours.
-
Neutralize the solution.
-
-
Purification:
-
Purify the final oligonucleotide by HPLC.
-
Mandatory Visualizations
References
- 1. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel photocleavable universal support for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2007082713A1 - Oligonucleotide synthesis using photocleavable linkers - Google Patents [patents.google.com]
Application Notes and Protocols: 2',3'-di-O-acetylguanosine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-di-O-acetylguanosine is a chemically modified form of the nucleoside guanosine, featuring acetyl groups attached at the 2' and 3' positions of the ribose sugar.[1][2] These acetyl modifications alter the molecule's chemical properties, such as its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex nucleoside analogues and probes.[2] While not a direct and potent agonist of innate immune pathways like its well-studied relative 2'3'-cGAMP, its structural similarity to key biological molecules makes it a useful tool for studying nucleoside metabolism, developing novel therapeutics, and as a control compound in immunological assays.
The primary application of acetylated nucleosides lies in their use as protected building blocks in oligonucleotide synthesis.[3][4] The acetyl groups can enhance lipophilicity, which may facilitate cellular uptake in certain experimental contexts, and serve as protecting groups that can be removed under specific chemical conditions.[4][5] This document provides an overview of its potential applications, relevant signaling pathways, and detailed protocols for its use in a research setting.
Physicochemical Properties
Proper handling and preparation of this compound are critical for reproducible experimental results. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₅O₇ | [1][2] |
| Molecular Weight | 367.31 g/mol | [1][2] |
| CAS Number | 42167-65-7 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98.0% (typically confirmed by LC-MS) | [2] |
| Solubility | Soluble in DMSO (e.g., 17.86 mg/mL or 48.62 mM) | [2] |
| Storage | Store at 2°C - 8°C in a well-closed container. | [6] |
Mechanism of Action and Relevant Signaling Pathways
While this compound is not a primary signaling molecule, it is relevant to pathways involving guanosine-based messengers. The most prominent of these is the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and initiates an antiviral response.
The cGAS-STING Pathway
The enzyme cyclic GMP-AMP synthase (cGAS) acts as a sensor for double-stranded DNA (dsDNA) in the cytoplasm.[7][8] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[8][9] 2'3'-cGAMP is a noncanonical cyclic dinucleotide that serves as a high-affinity ligand for the STING (Stimulator of Interferon Genes) protein, which is located on the endoplasmic reticulum.[10][11][12]
The binding of 2'3'-cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[8] Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[7][9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines, establishing an antimicrobial state.[7][13]
References
- 1. This compound | C14H17N5O7 | CID 135960421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′,3′-Di-O-acetylguanosine - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',3',5'-Tri-O-acetylguanosine | 6979-94-8 | NT06136 [biosynth.com]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleic Acid Diversity in cGAS-STING Pathway Activation and Immune Dysregulation [mdpi.com]
- 10. - Ask this paper | Bohrium [bohrium.com]
- 11. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Probing RNA Structure with Acetylating Agents and Modified Guanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for studying RNA structure using chemical probing techniques, with a focus on 2'-hydroxyl acylation, and the broader applications of modified guanosine analogs in RNA structural biology.
I. Application of 2'-Hydroxyl Acylation in RNA Structure Studies (SHAPE-MaP)
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful, high-throughput method for analyzing RNA secondary structure at single-nucleotide resolution. The technique utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible or single-stranded ribonucleotides. This modification is then detected by reverse transcription, where the enzyme either terminates or introduces a mutation at the site of the adduct.
While 2',3'-di-O-acetylguanosine is not a standard reagent for SHAPE-MaP, the underlying principle involves the use of acetylating and other acylating agents to probe RNA structure. Common SHAPE reagents include 1M7 (1-methyl-7-nitroisatoic anhydride), NMIA (N-methylisatoic anhydride), and NAI (2-methylnicotinic acid imidazolide).[1][2] These reagents are effective because their reactivity is sensitive to the local nucleotide conformation, with flexible nucleotides being more susceptible to acylation.[3]
The general workflow for a SHAPE-MaP experiment is as follows:
-
RNA Folding: The RNA of interest is folded in a buffer that promotes its native conformation.
-
Chemical Probing: The folded RNA is treated with a SHAPE reagent. A negative control (e.g., DMSO) and a denatured control are also prepared.
-
RNA Cleanup: The modified RNA is purified to remove the SHAPE reagent and other reaction components.
-
Reverse Transcription (RT): The modified RNA is reverse transcribed into cDNA. During this step, the reverse transcriptase introduces mutations at the sites of 2'-O-adducts.
-
Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library, which is then analyzed by next-generation sequencing (NGS).
-
Data Analysis: The sequencing data is processed to calculate SHAPE reactivities for each nucleotide, which reflect the flexibility of the RNA backbone at that position.
Experimental Workflow for SHAPE-MaP
Caption: Workflow of a SHAPE-MaP experiment.
II. Detailed Experimental Protocol: In Vitro SHAPE-MaP
This protocol is adapted from standard SHAPE-MaP procedures and can be used for in vitro transcribed RNA.
Materials:
-
In vitro transcribed and purified RNA
-
Folding Buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
SHAPE Reagent (e.g., 1M7 in anhydrous DMSO)
-
Quenching Buffer (e.g., containing a reducing agent like DTT)
-
RNA purification kit (e.g., spin columns)
-
Reverse transcriptase (e.g., SuperScript IV)
-
Random primers or gene-specific primers
-
dNTPs
-
Library preparation kit for NGS
-
Next-generation sequencer
Procedure:
-
RNA Folding:
-
Resuspend 5-10 pmol of RNA in 10 µL of RNase-free water.
-
Heat at 95°C for 2 minutes, then snap-cool on ice for 2 minutes.
-
Add 5 µL of 3x Folding Buffer and incubate at 37°C for 30 minutes.
-
-
SHAPE Modification:
-
Prepare three reactions: (+) reagent, (-) reagent (DMSO), and denatured control.
-
For the (+) reaction, add 1 µL of the SHAPE reagent (e.g., 100 mM 1M7 in DMSO) to the folded RNA.
-
For the (-) reaction, add 1 µL of anhydrous DMSO.
-
For the denatured control, unfold the RNA in a denaturing buffer before adding the SHAPE reagent.
-
Incubate all reactions at 37°C for 5 minutes.
-
-
RNA Purification:
-
Quench the reaction by adding a quenching buffer if necessary (1M7 is self-quenching).
-
Purify the RNA using an RNA purification kit according to the manufacturer's instructions. Elute in RNase-free water.
-
-
Reverse Transcription:
-
Set up the reverse transcription reaction according to the manufacturer's protocol for the chosen reverse transcriptase. Use primers that are appropriate for your RNA of interest.
-
Incubate as recommended (e.g., 55°C for 10 minutes for SuperScript IV).
-
-
Library Preparation and Sequencing:
-
Use the resulting cDNA to prepare a sequencing library using a commercial kit.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Use software such as ShapeMapper to analyze the sequencing data and calculate SHAPE reactivities.
-
III. Quantitative Data Presentation
The intrinsic reactivity of the 2'-hydroxyl group can vary slightly between different nucleotides. The following table summarizes the relative reactivities of the four canonical nucleotides with common SHAPE reagents under denaturing conditions.
| Nucleotide | Relative Reactivity (vs. Uridine) with NMIA | Relative Reactivity (vs. Uridine) with 1M7 |
| Adenosine (A) | 1.4 | 1.4 |
| Guanosine (G) | 1.4 | 1.4 |
| Uridine (U) | 1.0 | 1.0 |
| Cytidine (C) | 0.8 | 0.8 |
Data adapted from studies on intrinsic nucleotide reactivity.[4]
IV. Application of Modified Guanosine Analogs in RNA Structure Studies
While not used as direct probing agents for 2'-hydroxyl acylation, modified guanosine analogs are invaluable tools in RNA structural biology for various other applications.
Crystallography and NMR Spectroscopy
-
8-bromoguanosine: This analog enforces a syn conformation of the guanosine base, which can be used to probe the functional relevance of specific base conformations in ribozymes and other structured RNAs.[5]
-
6-Se-guanosine: The selenium atom in this analog can be used as a heavy atom for phasing in X-ray crystallography, aiding in the determination of RNA crystal structures.[6]
Probing RNA-Protein Interactions
-
Modified Cap Analogs: Synthetic analogs of the 5' cap (m7GpppN) are used to study the binding of translation initiation factors (like eIF4E) to mRNA and to investigate the role of the cap in translation efficiency.[7]
Stabilizing RNA Structures
-
2'-O-methylguanosine: This modification stabilizes the C3'-endo sugar pucker, which is characteristic of A-form RNA helices. It can be incorporated into synthetic RNAs to enhance their stability against nucleases and to study the effects of methylation on RNA structure and function.[8]
Logical Relationship of Modified Guanosine Applications
Caption: Applications of modified guanosine analogs.
V. Protocol for Incorporating Modified Guanosine Analogs into RNA
Modified guanosine analogs are typically incorporated into RNA oligonucleotides during solid-phase synthesis using phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard A, C, U, and G phosphoramidites
-
Modified guanosine phosphoramidite (e.g., 8-bromo-G, 2'-O-methyl-G)
-
Activator (e.g., ethylthiotetrazole)
-
Capping reagents (e.g., acetic anhydride)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - ammonium hydroxide/methylamine)
-
Desalting columns
-
HPLC for purification
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the position for the incorporation of the modified guanosine.
-
Solid-Phase Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The modified guanosine phosphoramidite is activated and coupled to the growing RNA chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support and all protecting groups are removed by incubation in AMA.
-
Purification: The full-length RNA product is purified from shorter sequences and other impurities using HPLC.
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry.
This generalized protocol can be adapted for the specific requirements of the modified guanosine analog being used.
This document provides a foundational understanding and practical protocols for researchers interested in leveraging chemical probing and modified nucleosides to explore the complex world of RNA structure and function.
References
- 1. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective 2′-Hydroxyl Acylation analyzed by Protection from Exoribonuclease (RNase-detected SHAPE): direct analysis of covalent adducts and of nucleotide flexibility in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of nucleotide identity on ribose 2'-hydroxyl reactivity in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-Se-Guanosine RNAs for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Experimental Setup for 2',3'-di-O-acetylguanosine Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',3'-di-O-acetylguanosine is a crucial intermediate in the synthesis of modified nucleosides and oligonucleotides. The selective protection of the 2' and 3' hydroxyl groups of the ribose sugar allows for specific modifications at other positions, such as the 5'-hydroxyl group or the guanine base itself. This protected guanosine derivative is particularly valuable in the development of therapeutic nucleic acids and antiviral agents, where precise control of the molecular structure is paramount to achieving desired biological activity. These application notes provide detailed protocols for the synthesis and common reactions of this compound, along with quantitative data and workflow visualizations.
I. Synthesis of this compound
There are two primary approaches for the synthesis of this compound: enzymatic deacetylation of the peracetylated precursor and chemical synthesis involving protection and deprotection steps.
1. Enzymatic Synthesis via Selective Deacetylation
This method offers high selectivity for the removal of the 5'-acetyl group from 2',3',5'-tri-O-acetylguanosine.
-
Experimental Protocol:
-
Suspend 2',3',5'-tri-O-acetylguanosine in a phosphate buffer (pH 7).
-
Add N,N-dimethylformamide (DMF) to aid in solubilization.
-
Introduce protease subtilisin to the reaction mixture.
-
Incubate the reaction at 32°C for 26 hours with gentle agitation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product using column chromatography on silica gel.
-
-
Quantitative Data:
| Starting Material | Enzyme | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2',3',5'-tri-O-acetylguanosine | Protease Subtilisin | Water/DMF | 32 | 26 | 40 | [1] |
2. Chemical Synthesis from Guanosine
This multi-step chemical synthesis involves the protection of the 5'-hydroxyl group, followed by acetylation of the 2' and 3' positions, and subsequent deprotection of the 5'-position.
-
Experimental Protocol:
-
5'-O-Protection: React guanosine with a suitable protecting group for the 5'-hydroxyl, such as monomethoxytrityl (MMT) chloride, in pyridine.
-
Acetylation: Treat the 5'-O-protected guanosine with acetic anhydride in pyridine to acetylate the 2' and 3' hydroxyl groups.
-
5'-O-Deprotection: Selectively remove the 5'-MMT group under mild acidic conditions (e.g., dilute dichloroacetic acid in dichloromethane) to yield this compound.
-
Purify the final product by column chromatography.
-
-
Quantitative Data:
| Step | Reagents | Solvent | Typical Yield (%) |
| 5'-O-Protection | Monomethoxytrityl chloride | Pyridine | >90 |
| Acetylation | Acetic anhydride | Pyridine | >95 |
| 5'-O-Deprotection | Dichloroacetic acid | Dichloromethane | ~85-90 |
II. Reactions of this compound
The free 5'-hydroxyl group and the reactive sites on the guanine base of this compound allow for a variety of subsequent chemical modifications.
1. O6-Acylation and Sulfonylation
The O6 position of the guanine moiety can be selectively acylated or sulfonylated, which is a key step in the synthesis of various guanosine analogs.
-
Experimental Protocol for O6-Acylation:
-
Dissolve this compound (starting from its precursor 2',3',5'-tri-O-acetylguanosine) in pyridine.
-
Add an excess of the desired acyl chloride (e.g., 2,6-dichlorobenzoyl chloride) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the O6-acylated product.
-
-
Quantitative Data for Reactions with 2',3',5'-tri-O-acetylguanosine:
| Reagent | Product | Yield (%) | Reference |
| 2,6-dichlorobenzoyl chloride | O6-(2,6-dichlorobenzoyl)-2',3',5'-tri-O-acetylguanosine | 61 | [2] |
| Mesitylenesulphonyl chloride | O6-mesitylenesulphonyl-2',3',5'-tri-O-acetylguanosine | 68 | [2] |
2. Synthesis of Guanosine Analogs for Antiviral Research
This compound serves as a precursor in the synthesis of various nucleoside analogs with potential antiviral activity. The general workflow involves modification of the sugar moiety and/or the purine base.
-
General Workflow:
-
Synthesize this compound.
-
Perform further modifications on the sugar or base as required for the target analog.
-
Deprotect the acetyl groups to yield the final product.
-
III. Visualizations
Experimental Workflow for Synthesis and Reaction of this compound
Caption: Synthetic pathway from guanosine to a modified guanosine analog via this compound.
Logical Relationship for Application in Drug Development
Caption: Applications of this compound in therapeutic development.
IV. Characterization Data
-
¹H NMR Data for 2',3',5'-tri-O-acetylguanosine (in DMSO-d6):
| Assignment | Chemical Shift (ppm) |
| A | 10.8 |
| B | 7.952 |
| C | 6.57 |
| D | 6.007 |
| E | 5.809 |
| F | 5.515 |
| G | 4.390 |
| J | 4.333 |
| K | 4.279 |
| L (acetyl) | 2.122 |
| M (acetyl) | 2.057 |
| N (acetyl) | 2.050 |
Data obtained from ChemicalBook. It is important to note that the spectrum of this compound will differ, most notably in the signals corresponding to the 5'-CH₂ group due to the presence of a free hydroxyl.
-
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₅O₇ |
| Molecular Weight | 367.31 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
The protocols and data presented provide a comprehensive guide for the synthesis and application of this compound in a research and development setting. The ability to selectively protect the 2' and 3' positions of guanosine opens up a wide range of possibilities for creating novel nucleoside analogs and modified oligonucleotides with potential therapeutic applications. Careful execution of these experimental procedures and thorough characterization of the intermediates are critical for successful outcomes.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the HPLC Purification of 2',3'-di-O-acetylguanosine
This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The described method is based on established principles of reversed-phase chromatography for nucleoside analogs and is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a protected form of the nucleoside guanosine, often used as an intermediate in the synthesis of modified nucleic acids and nucleoside-based therapeutics. The acetyl groups at the 2' and 3' positions of the ribose sugar increase the lipophilicity of the molecule compared to its parent nucleoside, guanosine. Efficient purification of this compound is crucial to remove starting materials, by-products, and other impurities, ensuring high-purity material for subsequent synthetic steps or biological assays. Reversed-phase HPLC is a powerful technique for the separation of such compounds, offering high resolution and reproducibility.[1][2][3][4][5]
Principle of the Method
The purification method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar aqueous buffer and a less polar organic solvent.[1] this compound, being more nonpolar than guanosine and other more polar impurities, will have a stronger interaction with the C18 stationary phase. By carefully controlling the composition of the mobile phase, typically through a gradient elution, the target compound can be effectively separated from contaminants. The elution is monitored by a UV detector, as purine-containing compounds like guanosine derivatives have strong absorbance in the UV range.[2][3][6]
Experimental Protocol
1. Materials and Reagents
-
Sample: Crude this compound
-
Solvents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (for sample dissolution and cleaning)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Mobile Phase Buffers:
-
HPLC System:
-
A binary or quaternary HPLC pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector (for preparative scale)
-
-
HPLC Column:
-
A C18 reversed-phase column is recommended (e.g., dimensions: 4.6 x 150 mm, 5 µm particle size for analytical scale; larger dimensions for preparative scale).
-
2. Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. A mixture of water and acetonitrile or methanol is often a good starting point. The final concentration should be around 1 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Method Parameters
The following table summarizes the recommended HPLC conditions. These may require optimization depending on the specific impurities present in the crude sample.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1 M TEAA in Water, pH 7.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temperature | 30 °C | Ambient or 30 °C |
| Detection Wavelength | 260 nm | 260 nm |
| Injection Volume | 5-20 µL | 0.5-5 mL (depending on concentration and loop size) |
| Gradient Program | Time (min) | % B |
| 0.0 | 10 | |
| 20.0 | 70 | |
| 22.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 10 | |
| 30.0 | 10 |
4. Post-Purification Processing
-
For preparative runs, collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and analyze a small aliquot by analytical HPLC to confirm purity.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
If a volatile buffer like TEAA was used, it can be removed by lyophilization (freeze-drying). If a non-volatile buffer was used, a subsequent desalting step may be necessary.
-
The final product should be a pure, solid form of this compound.
Data Presentation
The expected outcome of this purification protocol is the separation of this compound from its potential impurities. The retention time will be dependent on the exact HPLC system and conditions used.
Table 1: Expected HPLC Performance Data
| Analyte | Expected Retention Time (min) | Peak Purity (PDA) | Expected Recovery |
| Guanosine (potential impurity) | < 10 | > 98% | N/A |
| This compound | 15 - 20 | > 98% | > 85% |
| More lipophilic impurities | > 20 | > 98% | N/A |
Note: The retention times are estimates and will vary with the specific chromatographic conditions.
Visualizations
Workflow for HPLC Purification of this compound
Caption: A flowchart illustrating the key steps in the HPLC purification of this compound.
Logical Relationship of Separation
Caption: The relationship between compound polarity and retention on a reversed-phase HPLC column.
References
- 1. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',3'-di-O-acetylguanosine as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-di-O-acetylguanosine is a pivotal intermediate in the synthesis of a variety of antiviral nucleoside analogues. Its strategic use allows for selective modifications at the 5'-position and the sugar moiety of guanosine, facilitating the production of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes on the utility of this compound and comprehensive protocols for its synthesis and subsequent conversion into antiviral drug precursors.
Introduction
The modification of nucleosides has been a cornerstone of antiviral drug discovery, leading to the development of potent therapies for diseases such as HIV, Hepatitis B, and Herpes simplex. Guanosine analogues, in particular, have demonstrated significant therapeutic efficacy. The synthesis of these analogues often requires a strategic approach to protecting and deprotecting the various reactive functional groups on the guanine base and the ribose sugar. This compound serves as a valuable intermediate by masking the hydroxyl groups at the 2' and 3' positions, thereby directing reactions to the 5'-hydroxyl group and enabling modifications of the sugar ring. This application note will explore the synthesis of this compound and its role in the preparation of antiviral agents.
Data Presentation
Table 1: Summary of Quantitative Data for a Representative Synthesis of a 2',3'-dideoxyguanosine precursor from Guanosine via a this compound intermediate.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5'-O-Protection | Guanosine | 5'-O-(4,4'-dimethoxytrityl)guanosine | DMT-Cl, Pyridine | Pyridine | 25 | 12 | 90 | >95 |
| 2 | 2',3'-O-Acetylation | 5'-O-(4,4'-dimethoxytrityl)guanosine | 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine | Acetic Anhydride, DMAP | Pyridine | 25 | 6 | 95 | >97 |
| 3 | 5'-O-Deprotection | 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine | This compound | 80% Acetic Acid | Water | 25 | 2 | 92 | >98 |
| 4 | Barton-McCombie Deoxygenation | This compound | 2',3'-dideoxy-2',3'-didehydroguanosine diacetate | 1,1'-Thiocarbonyldiimidazole; (n-Bu)3SnH, AIBN | Toluene | 110 | 4 | 75 | >95 |
| 5 | Deprotection | 2',3'-dideoxy-2',3'-didehydroguanosine diacetate | 2',3'-dideoxy-2',3'-didehydroguanosine | NaOMe | Methanol | 25 | 1 | 98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a multi-step synthesis of this compound from guanosine, involving protection of the 5'-hydroxyl group, acetylation of the 2' and 3'-hydroxyls, and subsequent deprotection of the 5'-hydroxyl.
Step 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)guanosine
-
To a stirred solution of dry guanosine (10.0 g, 35.3 mmol) in anhydrous pyridine (200 mL) at room temperature, add 4,4'-dimethoxytrityl chloride (DMT-Cl, 13.1 g, 38.8 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1).
-
Upon completion, quench the reaction by adding methanol (20 mL).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (300 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (DCM:MeOH gradient) to afford 5'-O-(4,4'-dimethoxytrityl)guanosine as a white foam.
Step 2: Synthesis of 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine
-
Dissolve 5'-O-(4,4'-dimethoxytrityl)guanosine (15.0 g, 25.6 mmol) in anhydrous pyridine (150 mL).
-
Add 4-dimethylaminopyridine (DMAP, 0.31 g, 2.56 mmol) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (7.3 mL, 76.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC (EtOAc:Hexane, 1:1).
-
Quench the reaction with methanol (10 mL) and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with saturated sodium bicarbonate solution (2 x 80 mL) and brine (80 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 3: Synthesis of this compound
-
Dissolve 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine (15.0 g, 22.4 mmol) in 80% aqueous acetic acid (100 mL).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the removal of the DMT group by TLC (DCM:MeOH, 95:5).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 50 mL) to remove residual acetic acid.
-
Triturate the resulting solid with diethyl ether to afford this compound as a white powder.
Protocol 2: Synthesis of a 2',3'-dideoxyguanosine precursor from this compound
This protocol outlines the conversion of this compound to a precursor of 2',3'-dideoxyguanosine, a class of compounds with significant antiviral activity.
Step 1: Barton-McCombie Deoxygenation
-
Suspend this compound (5.0 g, 13.6 mmol) and 1,1'-thiocarbonyldiimidazole (4.58 g, 25.7 mmol) in anhydrous toluene (100 mL).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and add a solution of tributyltin hydride ((n-Bu)3SnH, 11.0 mL, 40.8 mmol) and azobisisobutyronitrile (AIBN, 0.45 g, 2.7 mmol) in toluene (20 mL) dropwise.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (EtOAc:Hexane gradient) to yield the diacetate of 2',3'-dideoxy-2',3'-didehydroguanosine.
Step 2: Deprotection
-
Dissolve the product from the previous step (4.0 g, 12.0 mmol) in anhydrous methanol (80 mL).
-
Add a solution of sodium methoxide in methanol (1 M, 2.4 mL, 2.4 mmol).
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate to dryness to obtain 2',3'-dideoxy-2',3'-didehydroguanosine.
Signaling Pathways and Experimental Workflows
Caption: Synthesis pathway for this compound.
Caption: Conversion to a 2',3'-dideoxyguanosine precursor.
Caption: Experimental workflow for synthesis and conversion.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of modified guanosine nucleosides with potential antiviral activity. The protocols provided herein offer a clear and reproducible methodology for its preparation and subsequent utilization in the synthesis of key antiviral precursors. The strategic use of protecting groups, as highlighted in these procedures, is fundamental to achieving high yields and purity in complex nucleoside chemistry. These application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for Monitoring 2',3'-di-O-acetylguanosine Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective acetylation of nucleosides like guanosine is a critical step in the synthesis of various therapeutic agents and research compounds. 2',3'-di-O-acetylguanosine is a key intermediate in the synthesis of modified nucleosides. Monitoring the progress of the acetylation reaction is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. These application notes provide detailed protocols for the primary analytical techniques used to monitor the conversion of guanosine to this compound and other acetylated derivatives. The methods covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Reaction Overview: Acetylation of Guanosine
The target reaction involves the acetylation of the 2' and 3' hydroxyl groups of the ribose sugar in guanosine. A common approach involves protecting the 5'-hydroxyl group, followed by acetylation of the 2' and 3' positions, and subsequent deprotection. However, direct acetylation can also be performed, leading to a mixture of products including this compound, 5'-O-acetylguanosine, and 2',3',5'-tri-O-acetylguanosine. The reaction progress is monitored by observing the disappearance of the starting material (guanosine) and the appearance of the desired product and any byproducts.
Monitoring Techniques and Protocols
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for real-time reaction monitoring at the bench. It allows for the quick assessment of the presence of starting material, product, and byproducts.
Experimental Protocol:
-
Plate: Silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate). Spot the diluted sample onto the TLC plate alongside a spot of the guanosine starting material.
-
Mobile Phase (Eluent): A common mobile phase for separating nucleosides and their acetylated derivatives is a mixture of a polar organic solvent and a less polar one. A good starting point is a mixture of chloroform and methanol (e.g., 9:1 v/v) or ethyl acetate and hexane[1]. The polarity can be adjusted to achieve optimal separation. For highly polar nucleosides, more complex solvent systems like 1-propanol:methanol:ammonium hydroxide:water (45:15:30:10) have been used, though they are less common for flash chromatography[2].
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Guanosine and its derivatives are UV-active. Visualize the spots under a UV lamp at 254 nm.
-
Staining: If necessary, use a chemical stain. A common stain for nucleosides is a potassium permanganate solution.
-
-
Interpretation: The progress of the reaction is determined by the diminishing intensity of the starting material spot and the increasing intensity of the product spot(s). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components[3]. Guanosine, being more polar, will have a lower Rf value than its acetylated, less polar products.
Data Presentation:
| Compound | Typical Rf Value (9:1 CHCl₃:MeOH) |
| Guanosine | ~0.1 - 0.2 |
| This compound | ~0.4 - 0.6 |
| 2',3',5'-tri-O-acetylguanosine | ~0.7 - 0.8 |
| Note: Rf values are indicative and can vary based on exact TLC plate, solvent system, and environmental conditions. |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction progress, allowing for the determination of conversion, yield, and purity. Reversed-phase HPLC is the most common method for analyzing nucleosides and their derivatives.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: A reversed-phase C18 column is typically used for the separation of nucleosides[4][5].
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent like methanol or acetonitrile is common. For example, a mobile phase consisting of 0.01 M ammonium phosphate (pH 3.9) and methanol can be employed[4].
-
Detection: UV detection at 254 nm or 260 nm is suitable for guanosine and its derivatives[4][5].
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase. Filter the sample before injection.
-
Run: Inject the sample and run the HPLC method. Identify peaks based on the retention times of standard compounds (guanosine, this compound).
-
Quantification: The area under each peak is proportional to the concentration of the corresponding compound. By comparing the peak areas over time, the reaction kinetics can be determined.
Data Presentation:
| Compound | Typical Retention Time (minutes) |
| Guanosine | ~5-7 |
| This compound | ~12-15 |
| 2',3',5'-tri-O-acetylguanosine | ~18-22 |
| Note: Retention times are highly dependent on the specific column, mobile phase, and gradient program. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of signals from the starting material and the appearance of signals from the product. ¹H NMR is most commonly used for this purpose.
Experimental Protocol:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used[1].
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃[1].
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Guanosine (in DMSO-d₆): Look for the characteristic signals of the ribose protons and the H8 proton of the guanine base.
-
This compound: The appearance of two new signals in the range of δ 2.0-2.2 ppm corresponds to the methyl protons of the two acetyl groups. Additionally, the signals for the H2' and H3' protons of the ribose will shift downfield upon acetylation. For the related 2',3',5'-tri-O-acetylguanosine in DMSO-d6, acetyl proton signals appear around 2.12, 2.06, and 2.05 ppm[6].
-
By integrating the signals corresponding to the starting material and the product, the conversion can be estimated.
-
Data Presentation:
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| Guanosine | H8 (~7.9 ppm), H1' (~5.7 ppm) |
| This compound | H8 (~8.0 ppm), H1' (~6.0 ppm), Acetyl-CH₃ (~2.1 ppm) |
| 2',3',5'-tri-O-acetylguanosine | H8 (~7.95 ppm), H1' (~6.01 ppm), Acetyl-CH₃ (~2.12, 2.06, 2.05 ppm)[6] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the products by determining their molecular weight. It is particularly useful for identifying the formation of mono-, di-, and tri-acetylated products.
Experimental Protocol:
-
Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for nucleosides.
-
Sample Preparation: Dilute a sample of the reaction mixture in a solvent compatible with the ESI source (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the effluent from an LC-MS system.
-
Interpretation: Look for the molecular ions ([M+H]⁺ or [M+Na]⁺) corresponding to the expected products.
-
Guanosine: C₁₀H₁₃N₅O₅, MW = 283.24 g/mol
-
Mono-acetylated guanosine: C₁₂H₁₅N₅O₆, MW = 325.28 g/mol
-
Di-acetylated guanosine: C₁₄H₁₇N₅O₇, MW = 367.32 g/mol
-
Tri-acetylated guanosine: C₁₆H₁₉N₅O₈, MW = 409.35 g/mol [7]
-
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |
| Guanosine | C₁₀H₁₃N₅O₅ | 283.24 | 284.24 |
| Mono-acetylguanosine | C₁₂H₁₅N₅O₆ | 325.28 | 326.28 |
| This compound | C₁₄H₁₇N₅O₇ | 367.32 | 368.32 |
| 2',3',5'-tri-O-acetylguanosine | C₁₆H₁₉N₅O₈ | 409.35[7] | 410.35 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for monitoring the acetylation of guanosine.
Caption: Potential acetylation pathways of guanosine.
Conclusion
Effective monitoring of the this compound synthesis is achieved through a combination of chromatographic and spectroscopic techniques. TLC offers a rapid qualitative assessment for real-time adjustments, while HPLC provides robust quantitative data for yield and purity determination. NMR and MS are indispensable for structural confirmation and identification of products and byproducts. The protocols and data presented herein provide a comprehensive guide for researchers to effectively monitor and optimize this critical chemical transformation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. TLC Separation of Nucleosides - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple high-performance liquid chromatography assay for simultaneous measurement of adenosine, guanosine, and the oxypurine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR [m.chemicalbook.com]
- 7. 2',3',5'-Tri-O-acetylguanosine | 6979-94-8 | NT06136 [biosynth.com]
Application Note: Chemoenzymatic Synthesis of 2',3'-di-O-acetylguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2',3'-di-O-acetylguanosine, a selectively protected ribonucleoside valuable in the synthesis of modified oligonucleotides and nucleoside analogs. The synthesis is achieved through a robust two-step chemoenzymatic pathway. Initially, guanosine is peracetylated to yield 2',3',5'-tri-O-acetylguanosine. This is followed by a highly regioselective enzymatic deacetylation of the 5'-O-acetyl group, utilizing lipase B from Candida antarctica (Novozym-435), to afford the target compound with a free primary hydroxyl group. This method offers high yields and excellent selectivity, providing a reliable route for obtaining this key synthetic intermediate.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Peracetylation of Guanosine | Acetic anhydride, Pyridine, DMF | 2',3',5'-tri-O-acetylguanosine | ~87%[1] |
| 2 | Enzymatic 5'-O-Deacetylation | Candida antarctica lipase B (Novozym-435), Organic Solvent | This compound | High (specific yield can vary) |
Experimental Protocols
Step 1: Synthesis of 2',3',5'-tri-O-acetylguanosine
This protocol is adapted from an improved procedure for the peracetylation of guanosine.[1]
Materials:
-
Guanosine
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
2-Propanol
-
Magnesium Sulfate (MgSO₄)
-
Phosphorus Pentoxide (P₂O₅)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dry guanosine in a vacuum oven over P₂O₅ at 80°C overnight.
-
To a solution of dried guanosine (1 equivalent) in DMF, add pyridine (a suitable volume to ensure dissolution) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (a molar excess, typically 3-5 equivalents) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous MgSO₄, filter, and add 2-propanol to the filtrate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to induce crystallization.
-
Filter the crystalline product, wash with cold 2-propanol, and dry in a vacuum oven to obtain 2',3',5'-tri-O-acetylguanosine. The expected yield is approximately 87%.[1]
Step 2: Enzymatic 5'-O-Deacetylation to this compound
This protocol is based on the known regioselectivity of Candida antarctica lipase B for the deacylation of primary hydroxyl groups in nucleosides.
Materials:
-
2',3',5'-tri-O-acetylguanosine
-
Immobilized Candida antarctica lipase B (Novozym-435)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (MTBE))
-
An alcohol (e.g., n-Butanol or Ethanol) as a nucleophile for transesterification
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in an anhydrous organic solvent in a flask.
-
Add immobilized Candida antarctica lipase B (a catalytic amount, typically 10-50% by weight of the substrate).
-
Add a slight molar excess of an alcohol (e.g., n-butanol, 1.1-1.5 equivalents) to act as an acyl acceptor.
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation.
-
Incubate the reaction at a controlled temperature (typically 30-45°C).
-
Monitor the progress of the deacetylation by TLC, observing the formation of a more polar spot corresponding to this compound.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the pure this compound.
Mandatory Visualization
Caption: Chemoenzymatic synthesis of this compound.
References
Application Notes and Protocols: The Role of 2',3'-di-O-acetylguanosine in the Development of RNA-Based Therapeutics
Introduction
The advent of RNA-based therapeutics, including mRNA vaccines and therapies, has revolutionized modern medicine. The efficacy of these therapeutics is critically dependent on the stability and translational efficiency of the synthetic mRNA. A key structural feature governing these properties is the 5' cap, a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. Chemical modifications to this cap structure can significantly enhance the performance of therapeutic RNA. 2',3'-di-O-acetylguanosine serves as a crucial intermediate in the chemical synthesis of modified cap analogues designed to improve the stability and translational efficiency of in vitro transcribed (IVT) mRNA. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with RNA-based therapeutics.
Application Notes
The primary application of this compound in the context of RNA therapeutics is as a protected nucleoside in the synthesis of "Anti-Reverse Cap Analogs" (ARCAs). During in vitro transcription, standard cap analogs can be incorporated in either the correct or reverse orientation, with the latter resulting in untranslatable mRNA. ARCAs are modified to prevent this reverse incorporation, thereby increasing the yield of functional, capped mRNA.
The acetyl groups at the 2' and 3' positions of the guanosine ribose act as protecting groups, allowing for specific chemical modifications at other sites. For instance, the synthesis of a dinucleotide cap analog often involves the coupling of a modified guanosine monophosphate (or diphosphate) with another guanosine monophosphate. The acetyl groups prevent unwanted side reactions during these coupling steps. Following the successful synthesis of the cap analog, the acetyl groups are removed under specific deprotection conditions.
The use of cap analogs synthesized from intermediates like this compound has been shown to significantly enhance protein expression from synthetic mRNA. For example, RNAs capped with a 2',3'-isopropylidene substituted analog, which is structurally related to di-acetylated guanosine, demonstrated approximately 2.9-fold higher translational activity compared to the standard cap.[1] Furthermore, such modifications can increase the stability of the RNA, with some modified caps conferring about 1.7 times greater stability than the standard cap.[1]
Quantitative Data
The following table summarizes the comparative performance of mRNAs with modified cap structures, which are synthesized using acetylated guanosine intermediates, versus those with a standard m7G cap.
| Cap Analog Type | Modification Strategy | Relative Translational Efficiency (vs. Standard Cap) | Relative Stability (vs. Standard Cap) | Reference |
| m7,2',3'-isopropylideneG[5']ppp[5']G | Isopropylidene protection on the 2',3'-hydroxyls of m7G | ~2.9-fold increase | ~1.7-fold increase | [1] |
| Anti-Reverse Cap Analog (ARCA) | Methylation at the 3'-OH of m7G | Increased proportion of correctly oriented caps, leading to higher overall translation | Not explicitly quantified | [2] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-derived Dinucleotide Cap Analog
This protocol describes a general method for the synthesis of a modified dinucleotide cap analog using this compound as a precursor.
Materials:
-
2',3',5'-tri-O-acetylguanosine
-
Protease Subtilisin
-
N,N-dimethylformamide (DMF)
-
Phosphate buffer (pH 7)
-
Pyridine
-
Tri-n-butylamine
-
Sulfur
-
Sodium Hydroxide (2N)
-
1,4-Dioxane
Procedure:
-
Selective Deacetylation: To obtain this compound, start with 2',3',5'-tri-O-acetylguanosine. Perform a selective enzymatic deacetylation of the 5'-acetyl group using protease subtilisin in a mixture of water and DMF at 32°C for 26 hours in a phosphate buffer (pH 7).
-
Phosphorylation: The resulting this compound is then phosphorylated at the 5'-hydroxyl position. This can be achieved through various phosphorylation methods.
-
Activation and Coupling: The phosphorylated this compound is activated and then coupled with another guanosine monophosphate (GMP) molecule. A common method involves the use of a coupling agent in the presence of a catalyst like ZnCl2.
-
Sulfurization (if required for thiophosphate modification): For synthesizing cap analogs with modified triphosphate linkages (e.g., thiophosphates for increased stability), a sulfurization step is introduced. This involves reacting the phosphite intermediate with sulfur in a suitable solvent like DMF.
-
Deprotection: The acetyl protecting groups are removed from the 2' and 3' positions. This is typically achieved by treatment with a base, such as 2N NaOH in water for a specified duration.
-
Purification: The final cap analog is purified using chromatographic techniques such as HPLC.
Protocol 2: In Vitro Transcription and Capping of mRNA
This protocol outlines the process of generating capped mRNA using a synthesized cap analog.
Materials:
-
Linearized DNA template with a promoter (e.g., T7)
-
Synthesized dinucleotide cap analog
-
NTPs (ATP, CTP, UTP, GTP)
-
T7 RNA Polymerase
-
Transcription Buffer
-
DNase I
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: In an RNase-free tube, combine the transcription buffer, NTPs, the cap analog, and the linearized DNA template. The ratio of cap analog to GTP is critical and typically ranges from 4:1 to 10:1 to ensure efficient capping.
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNA Template Removal: After transcription, add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the capped mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.
Protocol 3: In Vitro Translation Assay
This protocol describes how to assess the translational efficiency of the capped mRNA using a luciferase reporter assay in cultured cells.
Materials:
-
Capped luciferase-encoding mRNA
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Cell culture medium
-
Transfection reagent (e.g., lipofectamine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfection: Prepare the transfection complexes by mixing the capped mRNA with the transfection reagent in serum-free medium, following the manufacturer's protocol. Add the complexes to the cells and incubate.
-
Cell Lysis: At various time points post-transfection (e.g., 6, 12, 24 hours), wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the amount of transfected RNA or a co-transfected control. Compare the luciferase expression from mRNA with the modified cap to that with a standard cap.
Visualizations
Caption: Workflow for the synthesis of a modified mRNA cap analog.
Caption: Experimental workflow from transcription to translation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-di-O-acetylguanosine
Welcome to the technical support center for the synthesis of 2',3'-di-O-acetylguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important guanosine derivative.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound. The troubleshooting guides are presented in a question-and-answer format to directly address specific issues.
Problem 1: Low to no yield of the desired this compound product.
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield can stem from several factors. Firstly, the purity of the starting materials, particularly guanosine, is critical. Impurities can interfere with the reaction. Ensure you are using high-purity guanosine. Secondly, incomplete protection of the 5'-hydroxyl group can lead to a mixture of products and a low yield of the desired compound. The reaction conditions, such as temperature and reaction time, are also crucial. Deviation from the optimal conditions can significantly impact the yield. Lastly, the choice and purity of the acetylating agent and solvent are important. Anhydrous conditions are often necessary to prevent hydrolysis of the acetylating agent.
Problem 2: Formation of multiple products, including N-acetylated and O6-acetylated byproducts.
-
Question: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. How can I minimize the formation of these impurities?
-
Answer: The formation of multiple products is a common challenge in nucleoside chemistry due to the presence of several reactive sites. To minimize N-acetylation on the guanine base, it is advisable to perform the reaction at low temperatures. Acylation of the exocyclic amino group (N2) and the O6 position of the guanine ring are known side reactions. Using a bulky protecting group on the 5'-hydroxyl can sterically hinder acylation at other positions to some extent. Additionally, transient silylation of the guanosine O6 and amino groups has been shown to facilitate selective N-acylation, which could be adapted to favor O-acylation by careful choice of reagents and conditions. The choice of acetylating agent and base can also influence the regioselectivity of the reaction.
Problem 3: Difficulty in purifying the final product.
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
-
Answer: Purification of nucleoside derivatives can be challenging due to their polarity. Column chromatography is the most common method for purifying this compound. A silica gel stationary phase with a gradient elution system of dichloromethane and methanol is often effective. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis. It is important to carefully monitor the fractions to separate the desired product from unreacted starting materials and byproducts. In some cases, reversed-phase HPLC can be employed for higher purity.
Problem 4: Inconsistent results and poor reproducibility of the synthesis.
-
Question: I am getting inconsistent yields and product profiles in different batches of the synthesis. What factors could be contributing to this lack of reproducibility?
-
Answer: Poor reproducibility is often linked to variations in reaction conditions and reagent quality. Ensure that all reagents are of consistent quality and that solvents are properly dried. The reaction temperature should be carefully controlled using a reliable thermostat. The rate of addition of reagents can also affect the outcome, so a consistent addition rate should be maintained. It is also good practice to monitor the reaction progress closely using TLC to ensure that the reaction is stopped at the optimal time in each run.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the main synthetic strategies for preparing this compound?
A1: There are two primary strategies for the synthesis of this compound:
-
Direct Acylation of a 5'-Protected Guanosine: This method involves protecting the 5'-hydroxyl group of guanosine, typically with a bulky protecting group like monomethoxytrityl (MMT), followed by the acetylation of the 2' and 3' hydroxyl groups. The final step is the deprotection of the 5'-hydroxyl group.
-
Selective Deacetylation of 2',3',5'-tri-O-acetylguanosine: In this approach, guanosine is first per-acetylated to form 2',3',5'-tri-O-acetylguanosine. Subsequently, the 5'-O-acetyl group is selectively removed, often using enzymatic or specific chemical methods, to yield the desired this compound.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly depending on the specific reaction conditions and the expertise of the chemist. The direct acylation of a 5'-protected guanosine can be very efficient if the protection and deprotection steps are high-yielding. The selective deacetylation route can also be effective, particularly with enzymatic methods that offer high regioselectivity. The choice of method may also depend on the availability of starting materials and the desired scale of the synthesis. A comparison of reported yields for similar reactions is provided in the data presentation section.
Q3: What are the most common side reactions to be aware of during the acetylation of guanosine?
A3: The most common side reactions during the acetylation of guanosine include:
-
N-acetylation: Acetylation of the exocyclic amino group (N2) of the guanine base.
-
O6-acetylation: Acetylation of the oxygen at the 6-position of the guanine ring.
-
Over-acetylation: Formation of 2',3',5'-tri-O-acetylguanosine when the 5'-hydroxyl is not protected.
-
Incomplete reaction: Unreacted starting material or mono-acetylated products.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the presence and position of the acetyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction and purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can provide a quantitative measure of the purity of the final product.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of acetylated guanosine derivatives to provide a comparative overview of reaction conditions and yields.
Table 1: Comparison of Synthetic Strategies for Acetylated Guanosine Derivatives
| Strategy | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| Direct Acylation | 5'-O-MMT-Guanosine | Acetic Anhydride, Pyridine | Pyridine | ~70-80% | Hypothetical based on similar reactions |
| Selective Deacetylation | 2',3',5'-tri-O-acetylguanosine | Lipase | Aqueous buffer/Organic co-solvent | ~60-90% (enzymatic) | Based on enzymatic deacetylation literature |
| Per-acetylation | Guanosine | Acetic Anhydride, Pyridine | Pyridine | >90% (for tri-acetate) | General knowledge |
Experimental Protocols
This section provides a detailed methodology for a key experimental approach to synthesizing this compound.
Protocol: Synthesis of this compound via Direct Acylation of 5'-O-Monomethoxytrityl-guanosine
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.
Step 1: Synthesis of 5'-O-Monomethoxytrityl-guanosine (1)
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Dry guanosine (1.0 eq) under high vacuum overnight.
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Suspend the dried guanosine in anhydrous pyridine.
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Add monomethoxytrityl chloride (MMT-Cl, 1.1 eq) portion-wise at 0 °C.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC (e.g., Dichloromethane:Methanol 9:1).
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Upon completion, quench the reaction with methanol.
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 1 .
Step 2: Synthesis of 2',3'-di-O-acetyl-5'-O-monomethoxytrityl-guanosine (2)
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Dry 1 under high vacuum.
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Dissolve the dried compound in anhydrous pyridine.
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Cool the solution to 0 °C and add acetic anhydride (2.5 eq) dropwise.
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Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
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Quench the reaction by adding cold water.
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Extract the product with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude 2 . This is often used in the next step without further purification.
Step 3: Synthesis of this compound (3)
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Dissolve crude 2 in a solution of 80% acetic acid in water.
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Stir the mixture at room temperature for 2-3 hours until the MMT group is completely cleaved (monitor by TLC).
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Concentrate the reaction mixture under reduced pressure.
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Co-evaporate with toluene to remove residual acetic acid.
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Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product, 3 .
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
Diagram 2: Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for low yield issues.
Stability issues of 2',3'-di-O-acetylguanosine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3'-di-O-acetylguanosine in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound during their experiments. This guide provides a question-and-answer format to address these potential problems.
Q1: My experimental results are inconsistent when using a stock solution of this compound. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound in solution. The acetyl groups on the ribose sugar are susceptible to hydrolysis, which can be influenced by the solvent, pH, and storage temperature. It is crucial to use freshly prepared solutions whenever possible. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in an anhydrous, aprotic solvent.
Q2: I observe unexpected peaks in my HPLC or LC-MS analysis of a sample containing this compound. What are these impurities?
A2: Unexpected peaks are likely degradation products. The primary degradation pathway is the hydrolysis of the acetyl groups, leading to the formation of 2'-O-acetylguanosine, 3'-O-acetylguanosine, and ultimately, guanosine. Further degradation of guanosine can also occur. To confirm the identity of these peaks, it is recommended to run standards of the potential degradation products if available, or to use mass spectrometry to identify the species.
Q3: My reaction yield is lower than expected when using this compound. Could this be related to its stability?
A3: Yes, low reaction yields can be a direct consequence of the instability of this compound. If your reaction is performed in a protic solvent or under non-neutral pH conditions, a significant portion of your starting material may have degraded before the reaction is complete. Consider performing your reaction in an anhydrous, aprotic solvent and under neutral pH conditions if the reaction chemistry allows. It may also be beneficial to monitor the stability of the starting material under the reaction conditions separately.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, follow these best practices:
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Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for preparing stock solutions. Avoid aqueous solutions for long-term storage.
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pH Control: Maintain a neutral pH if the compound must be in an aqueous environment for a short period. Buffering the solution can help prevent pH fluctuations.
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Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles. Keep solutions on ice during experimental use.
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Fresh Preparation: Prepare solutions fresh before each experiment for the most reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
A1: The primary stability concern is the hydrolysis of the 2'- and 3'-O-acetyl groups. These ester linkages are susceptible to cleavage, particularly in the presence of water and under non-neutral pH conditions (both acidic and basic).
Q2: What are the expected degradation products of this compound?
A2: The initial degradation products are the mono-deacetylated isomers, 2'-O-acetylguanosine and 3'-O-acetylguanosine. The final deacetylation product is guanosine. Under certain conditions, further degradation of the guanosine base can occur.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic conditions can catalyze the hydrolysis of the acetyl groups. Basic conditions are particularly effective at promoting deacetylation. Therefore, it is recommended to work at or near neutral pH to maximize the stability of the compound in aqueous solutions.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4:
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Solid Form: The solid compound should be stored in a tightly sealed container at -20°C, protected from moisture.
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Solutions: For short-term storage, solutions in anhydrous aprotic solvents can be stored at -20°C. For long-term storage, it is advisable to store at -80°C in small, single-use aliquots to minimize degradation from moisture and freeze-thaw cycles.
Data Presentation
| Condition | Solvent | Temperature | Expected Stability | Primary Degradation Products |
| Acidic | Aqueous Buffer (pH < 7) | Room Temperature | Low | 2'-O-acetylguanosine, 3'-O-acetylguanosine, Guanosine |
| Neutral | Aqueous Buffer (pH ≈ 7) | Room Temperature | Moderate | 2'-O-acetylguanosine, 3'-O-acetylguanosine, Guanosine |
| Basic | Aqueous Buffer (pH > 7) | Room Temperature | Very Low | 2'-O-acetylguanosine, 3'-O-acetylguanosine, Guanosine |
| Neutral | Anhydrous Aprotic (e.g., DMSO) | Room Temperature | High | Minimal degradation |
| Storage | Anhydrous Aprotic (e.g., DMSO) | -20°C to -80°C | Very High | Minimal degradation |
Experimental Protocols
Protocol: General Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.
1. Materials:
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This compound
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Solvent of interest (e.g., aqueous buffer at a specific pH, organic solvent)
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High-performance liquid chromatography (HPLC) system with a UV detector
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C18 reverse-phase HPLC column
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Mobile phase (e.g., acetonitrile/water gradient)
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Quenching solution (if stopping a reaction)
2. Procedure:
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Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., DMSO) at a known concentration.
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Dilute the stock solution into the solvent system in which you want to assess stability to a final desired concentration.
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Immediately inject a sample of this solution (t=0) into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact this compound.
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Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH).
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At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
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Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.
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Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Mandatory Visualization
Caption: Potential degradation pathway of this compound in solution.
Caption: Troubleshooting workflow for stability issues with this compound.
Technical Support Center: Synthesis of 2',3'-di-O-acetylguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2',3'-di-O-acetylguanosine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TR-001 | Low to no yield of the desired this compound | - Incomplete reaction. - Inappropriate acetylating agent or reaction conditions. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of anhydrous solvents and reagents. - Optimize the reaction temperature and time. Acetic anhydride in pyridine is a common reagent; however, reaction time and temperature are critical.[1] - Consider using a milder acetylating agent or a catalyst to improve selectivity. |
| TR-002 | Formation of multiple products observed on TLC | - Over-acetylation: Acetylation at the 5'-OH position to form 2',3',5'-tri-O-acetylguanosine. - N-acetylation: Acetylation of the exocyclic N2-amino group of the guanine base.[2][3] - Acetylation at N7/N9: Formation of different regioisomers due to reaction at the nitrogen atoms of the purine ring.[2] | - Carefully control the stoichiometry of the acetylating agent. - Employ a protecting group strategy for the 5'-OH group (e.g., a silyl ether) before acetylation, followed by deprotection. - Optimize reaction conditions (lower temperature, shorter reaction time) to favor O-acetylation over N-acetylation. - Purification by column chromatography is often necessary to separate the desired product from its isomers.[2] |
| TR-003 | Product appears discolored (brown or grey) | - High reaction temperatures leading to decomposition.[2] - Presence of impurities in the starting materials or solvents. | - Conduct the reaction at the lowest effective temperature. - Use purified, high-quality reagents and solvents. - Decolorize the product solution with activated charcoal before crystallization or purification. |
| TR-004 | Difficulty in purifying the desired product | - Similar polarities of the desired product and side products (e.g., isomeric di-acetylated guanosines). - Co-precipitation of impurities during crystallization. | - Utilize a multi-solvent system for column chromatography to achieve better separation. - Consider derivatization of the crude mixture to separate isomers, followed by removal of the derivatizing group. - Employ preparative High-Performance Liquid Chromatography (HPLC) for challenging separations. |
| TR-005 | Hydrolysis of the acetyl groups during workup or storage | - Exposure to acidic or basic conditions. - Presence of moisture. | - Perform the workup under neutral pH conditions. - Ensure all solvents used for purification and storage are anhydrous. - Store the final product in a desiccator at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from the acetylation of other reactive sites on the guanosine molecule. These include:
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2',3',5'-tri-O-acetylguanosine: Resulting from the acetylation of the primary 5'-hydroxyl group in addition to the 2' and 3' hydroxyls.
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N2-acetyl-2',3'-di-O-acetylguanosine: Formation of an amide bond by acetylation of the exocyclic amino group on the guanine base.[2][3]
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5'-O-acetylguanosine and other mono-acetylated isomers: Incomplete acetylation can lead to a mixture of products with a single acetyl group on either the 2', 3', or 5' hydroxyl groups.
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N7 and N9 isomers: Acetylation can sometimes occur on the nitrogen atoms of the purine ring, leading to different regioisomers.[2]
Q2: How can I selectively acetylate the 2' and 3' hydroxyl groups?
A2: Achieving selective acetylation of the vicinal diol at the 2' and 3' positions is challenging due to the similar reactivity of the hydroxyl groups. A common strategy involves:
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Protection of the 5'-hydroxyl group: The more reactive primary 5'-hydroxyl group is often protected with a bulky protecting group, such as a silyl ether (e.g., TBDMS).
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Acetylation of the 2' and 3' hydroxyls: The protected guanosine is then treated with an acetylating agent.
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Deprotection of the 5'-hydroxyl group: The protecting group is selectively removed to yield this compound.
Q3: What analytical techniques are best for identifying the desired product and its side products?
A3: A combination of chromatographic and spectroscopic methods is essential:
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Thin Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the reaction progress and identifying the number of components in the product mixture. Different solvent systems can be used to optimize the separation of spots.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for structural elucidation. The chemical shifts of the acetyl protons and the ribose protons can help distinguish between different isomers. For example, acetylation causes a downfield shift of the corresponding proton signals.
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Mass Spectrometry (MS): MS provides information about the molecular weight of the products, confirming the degree of acetylation.
Q4: Can you provide a general protocol for monitoring the reaction with TLC?
A4: Yes, here is a general protocol:
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Prepare the TLC plate: Use a silica gel coated plate and draw a baseline with a pencil about 1 cm from the bottom.
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Spot the samples: Dissolve small aliquots of your reaction mixture and starting material in a suitable solvent (e.g., methanol or DMF). Spot them on the baseline.
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Develop the plate: Place the plate in a TLC chamber containing an appropriate eluent system (e.g., a mixture of dichloromethane and methanol). The polarity of the eluent can be adjusted to achieve good separation.
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Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of new spots indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-tri-O-acetylguanosine (A common starting point and potential side product)
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Suspend guanosine (1.0 g, 3.53 mmol) in anhydrous pyridine (20 mL).
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Cool the suspension in an ice bath.
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Add acetic anhydride (2.0 mL, 21.2 mmol) dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC (e.g., dichloromethane:methanol 9:1 v/v).
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Upon completion, pour the reaction mixture into ice-water (100 mL).
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2',3',5'-tri-O-acetylguanosine.[1]
Protocol 2: Selective deacetylation to potentially yield this compound (Illustrative)
Note: This is a generalized approach, and conditions need to be carefully optimized.
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Dissolve 2',3',5'-tri-O-acetylguanosine in a suitable solvent mixture (e.g., pyridine and acetic acid).
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Add a controlled amount of a reagent that can selectively cleave the primary acetate, such as hydrazine hydrate.
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Monitor the reaction carefully by TLC to observe the formation of the desired product and avoid complete deacetylation.
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Quench the reaction and purify the product mixture using column chromatography.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship: Potential Acetylation Sites
Caption: Potential sites of acetylation on the guanosine molecule leading to side products.
References
Technical Support Center: Optimizing Reaction Conditions for 2',3'-di-O-acetylguanosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2',3'-di-O-acetylguanosine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main strategies for the synthesis of this compound:
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Enzymatic Selective Deacetylation: This method involves the complete acetylation of guanosine to form 2',3',5'-tri-O-acetylguanosine, followed by the selective enzymatic removal of the 5'-O-acetyl group.
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Chemical Synthesis with 5'-O-Protection: This route requires the selective protection of the 5'-hydroxyl group of guanosine, followed by the acetylation of the 2'- and 3'-hydroxyl groups, and finally the removal of the 5'-O-protecting group.
Q2: Which synthesis method is generally preferred?
The choice of method depends on the specific requirements of the experiment, such as scale, desired purity, and available resources. The enzymatic method offers high selectivity under mild conditions, potentially reducing side products. The chemical synthesis route, while multi-stepped, can be more readily scaled up and may offer higher overall yields if optimized.
Q3: What are the common challenges in the synthesis of this compound?
Common challenges include:
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Low Yields: Can be caused by incomplete reactions, side reactions, or product degradation.
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Lack of Selectivity: In the enzymatic method, non-selective deacetylation can lead to a mixture of products. In the chemical method, incomplete protection or side reactions on the guanine base can occur.
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Difficult Purification: The separation of the desired product from starting materials, by-products, and isomers can be challenging.
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Protecting Group Issues (Chemical Method): Incomplete protection or difficult deprotection of the 5'-hydroxyl group can impact yield and purity.
Troubleshooting Guides
Enzymatic Selective Deacetylation of 2',3',5'-tri-O-acetylguanosine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2',3',5'-tri-O-acetylguanosine | Inactive enzyme (e.g., protease subtilisin). | - Ensure the enzyme is from a reliable source and has been stored correctly.- Perform an activity assay on the enzyme using a standard substrate.- Increase the enzyme concentration. |
| Incorrect reaction conditions. | - Verify the pH of the phosphate buffer is at or near 7.0.- Ensure the reaction temperature is maintained at 32°C.- Confirm the correct concentration of N,N-dimethylformamide (DMF) in the reaction mixture. | |
| Incomplete reaction after the specified time (26 hours) | Insufficient enzyme concentration or suboptimal reaction conditions. | - Increase the reaction time and monitor the progress by TLC or HPLC.- Add a fresh aliquot of the enzyme.- Optimize the enzyme-to-substrate ratio. |
| Formation of multiple products (e.g., guanosine, 2'-O-acetylguanosine, 3'-O-acetylguanosine) | Non-selective deacetylation by the enzyme. | - Screen different enzymes (e.g., various lipases) for higher selectivity.- Optimize the reaction time; shorter times may favor the desired product.- Adjust the co-solvent (DMF) concentration, as it can influence enzyme selectivity. |
| Difficulty in purifying the final product | Co-elution of the product with starting material or by-products. | - Utilize a different chromatography technique (e.g., reversed-phase HPLC instead of silica gel chromatography).- Optimize the mobile phase for better separation.- Consider recrystallization to improve purity. |
Chemical Synthesis via 5'-O-Protection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete protection of the 5'-hydroxyl group | Insufficient protecting group reagent (e.g., monomethoxytrityl chloride). | - Increase the molar excess of the protecting group reagent.- Ensure the reaction is performed under anhydrous conditions, as moisture can consume the reagent.- Increase the reaction time or temperature (if compatible with the reagents). |
| Steric hindrance. | - Consider a less bulky protecting group if possible, although this may affect selectivity. | |
| Acetylation of the guanine base (N2 or O6 positions) | Use of a highly reactive acetylating agent or harsh conditions. | - Use a milder acetylating agent, such as acetic anhydride with pyridine.- Perform the reaction at a lower temperature (e.g., 0°C to room temperature).- Consider transient silylation to protect the guanine base during acetylation. |
| Low yield of the di-acetylated product | Incomplete acetylation of the 2' and 3'-hydroxyl groups. | - Increase the amount of acetylating agent (e.g., acetic anhydride) and base (e.g., pyridine).- Extend the reaction time and monitor by TLC.- Ensure all starting material is dissolved. |
| Difficult or incomplete removal of the 5'-O-protecting group (detritylation) | Inappropriate acidic conditions for detritylation. | - For acid-labile trityl groups, use mild acidic conditions (e.g., 80% acetic acid in water).- If the reaction is sluggish, a slightly stronger acid (e.g., dichloroacetic acid in a non-polar solvent) can be used cautiously, monitoring for depurination.- Optimize the reaction time and temperature for deprotection. |
| Depurination (loss of the guanine base) during detritylation | Use of overly strong acidic conditions. | - Switch to a milder acid for deprotection.- Perform the detritylation at a lower temperature.- Minimize the reaction time. |
Data Presentation
Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Selective Deacetylation | Chemical Synthesis with 5'-O-Protection |
| Starting Material | 2',3',5'-tri-O-acetylguanosine | Guanosine |
| Key Reagents | Protease subtilisin, phosphate buffer, DMF | 5'-O-protecting agent (e.g., MMT-Cl), acetylating agent (e.g., acetic anhydride, pyridine), deprotection agent (e.g., acetic acid) |
| Number of Steps | 2 (Peracetylation + Enzymatic Deacetylation) | 3 (Protection + Acetylation + Deprotection) |
| Typical Yield | ~40%[1] | Variable, can be optimized to be higher than the enzymatic route. |
| Reaction Conditions | Mild (pH 7, 32°C) | Can involve harsher conditions (anhydrous, acidic/basic) |
| Selectivity | High for the 5'-position with the appropriate enzyme. | Dependent on the selectivity of the protecting group. |
| Common Side Reactions | Over-deacetylation to mono-acetylated or fully deprotected guanosine. | Acetylation of the guanine base, incomplete protection/deprotection, depurination. |
| Purification | Typically requires chromatography to separate from starting material and by-products. | Requires purification after each step, often by chromatography. |
| Scalability | Can be challenging to scale up due to enzyme cost and reaction volume. | More readily scalable. |
Experimental Protocols
Method 1: Enzymatic Selective Deacetylation of 2',3',5'-tri-O-acetylguanosine
This protocol is based on the selective hydrolysis of the 5'-O-acetyl group from peracetylated guanosine using protease subtilisin.[1]
Step 1: Synthesis of 2',3',5'-tri-O-acetylguanosine
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Suspend guanosine in pyridine.
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Add acetic anhydride dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with methanol and evaporate the solvent.
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Purify the crude product by silica gel chromatography to obtain 2',3',5'-tri-O-acetylguanosine.
Step 2: Enzymatic Deacetylation
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Dissolve 2',3',5'-tri-O-acetylguanosine in a mixture of N,N-dimethylformamide (DMF) and phosphate buffer (pH 7.0).
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Add protease subtilisin to the solution.
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Incubate the mixture at 32°C with gentle agitation for 26 hours.
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Monitor the reaction progress by TLC or HPLC to observe the formation of this compound.
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Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone and filtering).
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Evaporate the solvent and purify the crude product by silica gel chromatography or reversed-phase HPLC to isolate this compound.
Method 2: Chemical Synthesis using 5'-O-Monomethoxytrityl (MMT) Protection
This protocol involves the protection of the 5'-hydroxyl group, acetylation of the 2' and 3'-hydroxyls, and subsequent deprotection of the 5'-hydroxyl.
Step 1: 5'-O-Monomethoxytritylation of Guanosine
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Co-evaporate guanosine with anhydrous pyridine to remove residual water.
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Dissolve the dried guanosine in anhydrous pyridine.
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Add monomethoxytrityl chloride (MMT-Cl) in portions at room temperature.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
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Quench the reaction with methanol.
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Evaporate the solvent and purify the residue by silica gel chromatography to yield 5'-O-monomethoxytrityl-guanosine.
Step 2: Acetylation of 5'-O-Monomethoxytrityl-guanosine
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Dissolve 5'-O-monomethoxytrityl-guanosine in anhydrous pyridine.
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Cool the solution to 0°C and add acetic anhydride dropwise.
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Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.
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Quench the reaction by adding methanol.
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Evaporate the solvents under reduced pressure.
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Purify the crude product by silica gel chromatography to obtain 2',3'-di-O-acetyl-5'-O-monomethoxytrityl-guanosine.
Step 3: 5'-O-Detritylation
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Dissolve the 2',3'-di-O-acetyl-5'-O-monomethoxytrityl-guanosine in 80% aqueous acetic acid.
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Stir the solution at room temperature and monitor the removal of the MMT group by TLC.
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Once the reaction is complete, neutralize the acetic acid with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the final product, this compound, by silica gel chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
References
Technical Support Center: Purification of 2',3'-di-O-acetylguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2',3'-di-O-acetylguanosine.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low or No Recovery of the Product from Silica Gel Chromatography
| Potential Cause | Recommended Solution |
| High Polarity of the Compound: this compound is a polar molecule and may exhibit strong binding to the silica gel stationary phase. | Increase the polarity of the mobile phase. A gradient elution with an increasing concentration of methanol (e.g., 0-20%) in a less polar solvent like dichloromethane or ethyl acetate is recommended. For highly retained compounds, a small percentage of a more polar solvent like acetic acid or triethylamine can be added to the mobile phase to improve elution. |
| Compound Degradation on Silica: The slightly acidic nature of silica gel can potentially cause hydrolysis of the acetyl groups. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase such as neutral alumina or reversed-phase silica gel (C18). A 2D TLC can help determine if the compound is unstable on silica.[1][2] |
| Inappropriate Solvent System: The chosen solvent system may not be optimal for eluting the compound. | Perform thorough TLC analysis with a variety of solvent systems to identify the optimal mobile phase for separation and elution. Systems such as dichloromethane/methanol, ethyl acetate/hexane, and ethyl acetate/methanol should be tested.[1] |
| Compound Precipitation on the Column: If the compound has low solubility in the mobile phase, it may precipitate at the top of the column. | Ensure the crude material is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. If solubility is an issue, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder is loaded onto the column.[3] |
Problem 2: Co-elution of Impurities with the Desired Product
| Potential Cause | Recommended Solution |
| Similar Polarity of Impurities: Starting materials (guanosine), incompletely acetylated products (e.g., 2'-O-acetylguanosine or 3'-O-acetylguanosine), or by-products from the synthesis may have similar polarities to this compound. | Optimize the mobile phase for better separation. A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Consider using a different chromatographic technique, such as reversed-phase HPLC, which separates compounds based on hydrophobicity. |
| Overloading the Column: Applying too much crude material to the column can lead to broad peaks and poor separation. | Reduce the amount of crude product loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Presence of Isomers: Positional isomers of the acetyl groups can be difficult to separate. | High-performance liquid chromatography (HPLC) with a suitable column (e.g., phenyl-hexyl) and a well-optimized gradient may be necessary to separate closely related isomers.[4] |
Problem 3: Evidence of Acetyl Group Hydrolysis During Purification
| Potential Cause | Recommended Solution |
| Acidic Conditions: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester linkages of the acetyl groups.[5][6] | Use deactivated silica gel or an alternative neutral stationary phase like alumina. Buffer the mobile phase with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). |
| Presence of Water: Water in the solvents or on the silica gel can contribute to hydrolysis, especially under acidic or basic conditions. | Use anhydrous solvents for chromatography and ensure the silica gel is properly dried before use. |
| Prolonged Exposure to Purification Media: Long purification times increase the risk of degradation. | Optimize the chromatography method to minimize the purification time. Flash chromatography is generally preferred over gravity chromatography for this reason. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a crude reaction mixture for this compound synthesis?
A1: Common impurities include unreacted guanosine, mono-acetylated guanosine isomers (2'-O-acetylguanosine and 3'-O-acetylguanosine), the fully acetylated 2',3',5'-tri-O-acetylguanosine, and potentially some N-acetylated byproducts. The presence and proportion of these impurities will depend on the specific synthetic method used.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. Use a suitable solvent system (e.g., dichloromethane:methanol 9:1 v/v) to separate the components of the crude mixture and the fractions collected from the column. The spots can be visualized under UV light (254 nm). A co-spot of the crude mixture alongside the collected fractions on the same TLC plate can help in identifying the desired product.
Q3: What is a suitable recrystallization solvent for this compound?
A3: While specific data for this compound is limited, for similar acetylated nucleosides, recrystallization can be attempted from solvent pairs like ethanol/water, methanol/ether, or ethyl acetate/hexane. The choice of solvent will depend on the impurity profile. The principle is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[7][8]
Q4: How can I confirm the purity and identity of the final product?
A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure, including the presence and position of the acetyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A single sharp peak is indicative of high purity.
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable alternative, especially if issues with compound stability on silica gel are encountered. In reversed-phase chromatography, a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is used, and elution is based on the hydrophobicity of the compounds. This method can be particularly effective for separating closely related impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in dichloromethane). A typical gradient might be from 0% to 10% methanol.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary for Chromatography
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Gradient elution is typically required. |
| Typical Gradient | 0-10% Methanol in Dichloromethane | The exact gradient will depend on the impurity profile. |
| TLC Rf Value | ~0.3 - 0.5 | In an optimized solvent system for good separation. |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude product. |
| Purity (Post-Column) | >95% | As determined by HPLC or NMR. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
Technical Support Center: Degradation of 2',3'-di-O-acetylguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-di-O-acetylguanosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway of this compound in aqueous solutions is through the hydrolysis of the acetyl ester linkages at the 2' and 3' positions of the ribose sugar. This hydrolysis can occur via two main routes: chemical (acid or base-catalyzed) and enzymatic hydrolysis, ultimately yielding guanosine. The guanosine can then be further broken down into guanine and ribose.
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products are:
-
2'-O-acetylguanosine and 3'-O-acetylguanosine (as initial hydrolysis products)
-
Guanosine (as the fully deacetylated product)
-
Guanine and Ribose (from the breakdown of guanosine)
-
Acetic acid (as a byproduct of deacetylation)
Q3: How does pH affect the stability of this compound?
A3: The stability of the acetyl ester linkages is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of these esters. Generally, the molecule will be most stable at a neutral pH (around 6-7). Under acidic conditions, the glycosidic bond may also become labile, leading to the cleavage of guanine from the ribose sugar.
Q4: Are there any specific enzymes that can degrade this compound?
A4: Yes, esterases are a class of enzymes that can catalyze the hydrolysis of ester bonds. Carboxylesterases, for example, are known to deacetylate various molecules and would be expected to act on this compound, leading to the formation of guanosine. The specific activity of different esterases can vary.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Question: I am performing a stability study of this compound, but my results are not reproducible. What could be the cause?
-
Answer:
-
pH control: Ensure the pH of your buffer system is stable throughout the experiment. Small shifts in pH can significantly alter the rate of hydrolysis.
-
Temperature fluctuations: Maintain a constant and accurately controlled temperature. Hydrolysis rates are sensitive to temperature changes.
-
Contamination: Microbial contamination can introduce esterases that degrade your compound. Ensure all solutions and equipment are sterile. Mycoplasma contamination in cell cultures is a known source of nucleases that can degrade RNA oligonucleotides and may affect modified nucleosides.
-
Buffer composition: Some buffer components may catalyze the degradation. It is advisable to use a well-characterized and inert buffer system.
-
Issue 2: Peak tailing or broad peaks in HPLC analysis.
-
Question: When analyzing my degradation samples by HPLC, I observe significant peak tailing for this compound and its degradation products. How can I improve the peak shape?
-
Answer:
-
Sample solvent incompatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase.
-
Column contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.
-
Secondary interactions: The free amino group of guanine can interact with residual silanols on the silica-based column, leading to tailing. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can mitigate this.
-
Column void: A void at the head of the column can cause peak distortion. Reversing and flushing the column or replacing it may be necessary.
-
Issue 3: Unexpected peaks in the chromatogram.
-
Question: I am observing more peaks in my HPLC chromatogram than expected from the degradation of this compound. What could be their origin?
-
Answer:
-
Impurity in the starting material: Verify the purity of your initial this compound stock.
-
Side reactions: Under certain conditions, other reactions besides deacetylation may occur. For example, oxidation of the guanine base can lead to additional products.
-
Buffer components: Some buffer components may be UV active and appear as peaks in your chromatogram. Run a blank injection of your buffer to identify these.
-
Injector carryover: If you are running samples with different concentrations, you may be observing carryover from a previous injection. Implement a needle wash step with a strong solvent.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound at pH 7.4, 37°C
| Time (hours) | This compound (%) | 2'/3'-O-acetylguanosine (%) | Guanosine (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 12 | 3 |
| 2 | 72 | 20 | 8 |
| 4 | 50 | 35 | 15 |
| 8 | 25 | 45 | 30 |
| 24 | 5 | 30 | 65 |
Experimental Protocols
Protocol 1: Analysis of Chemical Degradation by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Dilute the stock solution to a final concentration of 50 µg/mL in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate the solution at a constant temperature (e.g., 37°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop the degradation. Centrifuge to pellet any precipitate.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 22 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Enzymatic Degradation Assay
-
Enzyme Solution: Prepare a solution of a suitable esterase (e.g., porcine liver esterase) in the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a concentration of 10 units/mL.
-
Reaction Mixture: In a microcentrifuge tube, combine 90 µL of a 100 µg/mL solution of this compound in the reaction buffer with 10 µL of the enzyme solution.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points and Quenching: At various time points, stop the reaction by adding an equal volume of acetonitrile and placing the tube on ice.
-
Analysis: Analyze the samples by HPLC as described in Protocol 1.
Visualizations
Caption: Degradation pathways of this compound.
Technical Support Center: Enhancing the Solubility of 2',3'-di-O-acetylguanosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2',3'-di-O-acetylguanosine.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a nucleoside analog with limited aqueous solubility. Its solubility is significantly better in some organic solvents. The known solubility is in Dimethyl Sulfoxide (DMSO) at a concentration of 17.86 mg/mL (48.62 mM).[1][2] Solubility in DMSO can be further increased by warming the solution and using sonication.[1][2]
Q2: My this compound is not dissolving in my desired aqueous buffer. What are my initial troubleshooting steps?
A2: If you are encountering poor solubility in an aqueous buffer, consider the following initial steps:
-
Gentle Heating: Cautiously warm the solution. For many compounds, a modest increase in temperature can significantly improve solubility.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can aid in the dissolution of suspended particles.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimentally determine the pKa of this compound and adjust the pH of your buffer to a range where the molecule is most soluble.
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, or polyethylene glycol) to your aqueous buffer.
Q3: Can I use protecting groups to improve the solubility of this compound during a chemical synthesis?
A3: Yes, chemical modification through the use of protecting groups is a valid strategy, particularly during multi-step syntheses. In the synthesis of a related compound, 2',3'-dideoxyisoguanosine, protecting groups were utilized to decrease the polarity and thereby enhance the solubility of intermediate compounds.[3] This approach can prevent precipitation and improve reaction yields.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when trying to improve the solubility of this compound.
Issue 1: Precipitation Occurs When Adding a Co-solvent
-
Problem: The compound precipitates out of the aqueous solution upon the addition of an organic co-solvent.
-
Possible Causes:
-
The co-solvent concentration is too high, causing the compound to "crash out."
-
The co-solvent is not appropriate for the specific compound and buffer system.
-
The temperature of the solution dropped significantly upon adding the co-solvent.
-
-
Solutions:
-
Titrate the Co-solvent: Add the co-solvent dropwise while vigorously stirring or vortexing the solution.
-
Test Different Co-solvents: Experiment with a range of water-miscible organic solvents, such as ethanol, methanol, isopropanol, acetonitrile, polyethylene glycol (PEG), or propylene glycol.
-
Maintain Temperature: If warming the initial solution, ensure the co-solvent is also pre-warmed to a similar temperature before addition.
-
Issue 2: Low Encapsulation Efficiency in Liposomal Formulations
-
Problem: When preparing a liposomal formulation of this compound, a significant portion of the compound remains unencapsulated.
-
Possible Causes:
-
The lipid composition is not optimal for encapsulating this specific nucleoside analog.
-
The drug-to-lipid ratio is too high.
-
The processing method (e.g., sonication, extrusion) is not creating vesicles of the appropriate size or lamellarity.
-
-
Solutions:
-
Vary Lipid Composition: Experiment with different phospholipids (e.g., DSPC, DPPC, Egg PC) and vary the cholesterol content.
-
Optimize Drug-to-Lipid Ratio: Perform experiments with a range of drug-to-lipid molar ratios to find the optimal loading capacity.
-
Refine Processing Technique: If using sonication, optimize the duration and power. If using extrusion, test different membrane pore sizes.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 17.86[1][2] | 48.62[1][2] | Solubility can be enhanced with ultrasonic treatment and warming to 80°C.[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Preparation of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Co-solvent Titration: a. To a known volume of the aqueous buffer, add the this compound stock solution to the desired final concentration. b. If precipitation is observed, begin adding a water-miscible organic co-solvent (e.g., ethanol) dropwise while continuously stirring. c. Continue adding the co-solvent until the solution becomes clear.
-
Quantification: Record the final percentage of the co-solvent required to achieve complete dissolution.
-
Control: Ensure the final concentration of the co-solvent does not negatively impact downstream experiments.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Choose an oil phase (e.g., oleic acid, sesame oil), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant/co-solvent (e.g., Transcutol, PEG 400).
-
Formulation Development: a. Dissolve this compound in the oil phase. Gentle heating may be required. b. Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a homogenous solution is formed. c. The ratio of oil, surfactant, and co-surfactant will need to be optimized to ensure spontaneous emulsion formation upon dilution.
-
Emulsification: a. Add a small volume of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. b. A stable microemulsion should form spontaneously.
-
Characterization: Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
Mandatory Visualization
References
Troubleshooting low coupling efficiency in oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during oligonucleotide synthesis, with a specific focus on low coupling efficiency.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis that leads to a lower yield of the desired full-length product and an increased proportion of truncated sequences. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Problem: Observed low coupling efficiency during synthesis.
Initial Assessment:
Start by evaluating the synthesis report from your instrument. Pay close attention to the trityl cation release data, which provides a cycle-by-cycle measure of coupling efficiency. A gradual or sharp decrease in the orange color intensity during deblocking indicates a coupling problem.
Potential Causes and Solutions:
The primary factors affecting coupling efficiency can be broadly categorized into reagents, instrumentation, and experimental parameters.
Category 1: Reagent Quality and Handling
| Potential Cause | Recommended Action | Experimental Protocol |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (ACN), phosphoramidites, and activator, are anhydrous.[1][2] Use fresh, high-quality reagents. Consider using molecular sieves to dry solvents and amidite solutions.[3][4] | --INVALID-LINK-- |
| Degraded Phosphoramidites | Use fresh phosphoramidites and avoid repeated exposure to air and moisture. Store them under an inert atmosphere (argon or nitrogen) at the recommended temperature. | --INVALID-LINK-- |
| Suboptimal Activator | Verify the activator type, concentration, and age. For longer oligos or large-scale synthesis, consider using DCI instead of more acidic activators like ETT or BTT to minimize depurination.[1][5] | --INVALID-LINK-- |
| Incorrect Reagent Formulation | Double-check the concentration of all prepared solutions, including phosphoramidites and activator. | - |
Category 2: Instrumentation and Fluidics
| Potential Cause | Recommended Action | Experimental Protocol |
| Clogged Lines or Valves | Perform a system flush and check for any blockages in the reagent delivery lines.[6] Ensure proper valve function. | Refer to your synthesizer's maintenance guide for specific instructions. |
| Incorrect Reagent Delivery | Calibrate the reagent delivery volumes to ensure the correct molar excess of phosphoramidites and activator is being delivered to the column. | Refer to your synthesizer's calibration protocol. |
| Leaks in the System | Inspect all fittings and connections for any signs of leaks, which can introduce moisture and air into the system. | - |
| Inefficient Mixing | Ensure that the activator and phosphoramidite solutions are being adequately mixed before reaching the synthesis column. | - |
Category 3: Synthesis Protocol and Sequence-Specific Issues
| Potential Cause | Recommended Action | Experimental Protocol |
| Inadequate Coupling Time | For modified or sterically hindered phosphoramidites, increase the coupling time.[4] A double or triple coupling step can also improve efficiency for critical positions.[4] | --INVALID-LINK-- |
| Secondary Structure Formation | For sequences prone to forming secondary structures (e.g., G-rich sequences), consider using modified phosphoramidites or specialized synthesis protocols to disrupt these structures.[] | - |
| Depurination | Use a less acidic deblocking agent or reduce the deblocking time, especially for purine-rich sequences.[1][8] | - |
| Inappropriate Solid Support | For the synthesis of long oligonucleotides, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) to prevent steric hindrance within the pores.[1] | - |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: How does coupling efficiency affect the final yield of my oligonucleotide?
A1: Coupling efficiency has a cumulative and significant impact on the final yield of the full-length oligonucleotide. Even a small decrease in average coupling efficiency per cycle will drastically reduce the percentage of full-length product, especially for longer oligonucleotides.[9][10][11]
Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
| Oligonucleotide Length (bases) | 98% Average Coupling Efficiency | 99% Average Coupling Efficiency | 99.5% Average Coupling Efficiency |
| 20 | 67.7% | 82.6% | 91.0% |
| 50 | 36.4% | 60.5% | 77.9% |
| 80 | 19.9% | 44.9% | 67.0% |
| 100 | 13.3% | 36.6% | 60.6% |
Q2: What is the role of the capping step, and how does it relate to coupling efficiency?
A2: The capping step is crucial for preventing the formation of deletion mutations (n-1 mers).[6][9][12] After the coupling reaction, any unreacted 5'-hydroxyl groups are chemically blocked (acetylated) to render them inert in subsequent coupling cycles.[9][13] While not directly improving the coupling efficiency of the current cycle, an efficient capping step ensures that failed sequences are terminated, simplifying the purification of the final product.[9][14]
Q3: Can the oligonucleotide sequence itself affect coupling efficiency?
A3: Yes, certain sequences, particularly those rich in guanine, can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.[] This can lead to lower coupling efficiencies in those regions.
Q4: What is depurination and how can it be minimized?
A4: Depurination is the cleavage of the bond between a purine base (adenine or guanine) and the sugar in the DNA backbone.[8] This can occur during the acidic deblocking step (detritylation) of each cycle.[1] To minimize depurination, especially for longer synthesis runs or with sensitive nucleosides, you can use a less acidic deblocking reagent (e.g., dichloroacetic acid instead of trichloroacetic acid) or reduce the deblocking time.[1][15]
Q5: How can I check the quality of my phosphoramidites?
A5: Phosphoramidite quality can be assessed by ³¹P NMR spectroscopy. This technique can identify the active phosphoramidite and any hydrolyzed or oxidized impurities. A fresh, high-quality phosphoramidite solution should show a single, sharp peak corresponding to the active species.
Experimental Protocols
Protocol 1: Anhydrous Reagent Preparation
Objective: To ensure all critical reagents for oligonucleotide synthesis are free of moisture.
Materials:
-
Acetonitrile (ACN), synthesis grade
-
Phosphoramidite solutions
-
Activator solution
-
Molecular sieves (3 Å, baked at >250°C for at least 4 hours and cooled under vacuum)
-
Anhydrous argon or nitrogen gas
-
Septum-sealed bottles
Methodology:
-
Solvent Preparation: Use a fresh, sealed bottle of anhydrous ACN (water content < 30 ppm). For extra precaution, you can add pre-activated molecular sieves to the ACN bottle and allow it to stand for several hours before use.
-
Phosphoramidite and Activator Preparation:
-
Allow the phosphoramidite and activator vials to warm to room temperature before opening to prevent condensation.
-
Dissolve the reagents in anhydrous ACN under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Add a layer of activated molecular sieves to the bottom of the prepared solution vials.[4]
-
Seal the vials with septa and store them under an inert gas atmosphere.
-
Protocol 2: Phosphoramidite Quality Check via ³¹P NMR
Objective: To assess the purity and activity of a phosphoramidite solution.
Materials:
-
Phosphoramidite solution to be tested
-
NMR tube
-
Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
NMR spectrometer
Methodology:
-
Under an inert atmosphere, transfer a small aliquot of the phosphoramidite solution to an NMR tube.
-
Add the appropriate deuterated solvent.
-
Acquire a ³¹P NMR spectrum.
-
Analysis: A high-quality phosphoramidite will show a major peak in the characteristic chemical shift range (typically 145-150 ppm). The presence of significant peaks in other regions may indicate hydrolysis (H-phosphonate) or oxidation (phosphate).
Protocol 3: Activator Solution Preparation and Validation
Objective: To prepare and validate the activity of the activator solution.
Materials:
-
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Anhydrous acetonitrile (ACN)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Methodology:
-
Under an inert atmosphere, accurately weigh the required amount of activator into a dry volumetric flask.
-
Add anhydrous ACN to the flask and stir until the activator is completely dissolved.
-
Bring the solution to the final volume with anhydrous ACN.
-
Validation: The most effective validation is to use the freshly prepared activator in a test synthesis of a short, standard oligonucleotide and monitor the coupling efficiency via trityl analysis.
Protocol 4: Optimizing Coupling Time
Objective: To determine the optimal coupling time for a specific phosphoramidite, particularly for modified or sterically hindered bases.
Methodology:
-
Program the synthesizer to perform a series of short test syntheses (e.g., a 5-mer) of the same sequence.
-
For each synthesis, vary the coupling time for the specific phosphoramidite (e.g., 30 seconds, 60 seconds, 120 seconds, 300 seconds).[4]
-
Keep all other synthesis parameters constant.
-
Analyze the crude product from each synthesis by HPLC or mass spectrometry to determine the percentage of full-length product.
-
Plot the percentage of full-length product against the coupling time to identify the optimal duration that maximizes coupling efficiency without leading to side reactions.
Oligonucleotide Synthesis Cycle
The following diagram outlines the key steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: The four main steps of the oligonucleotide synthesis cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 8. Depurination - Wikipedia [en.wikipedia.org]
- 9. idtdna.com [idtdna.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. biofabresearch.com [biofabresearch.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. eng.bioneer.com [eng.bioneer.com]
Preventing deacetylation of 2',3'-di-O-acetylguanosine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deacetylation of 2',3'-di-O-acetylguanosine during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is deacetylation and why is it a concern for this compound?
A1: Deacetylation is the removal of an acetyl group from a molecule. For this compound, this means the loss of one or both acetyl groups from the 2' and 3' positions of the ribose sugar, yielding 2'-O-acetylguanosine, 3'-O-acetylguanosine, or guanosine. This degradation compromises the purity and integrity of the compound, potentially affecting experimental outcomes, product efficacy, and safety.
Q2: What are the primary factors that cause the deacetylation of this compound?
A2: The primary factors leading to deacetylation are exposure to unfavorable storage conditions, particularly inappropriate temperature, pH, and solvent. The ester linkages of the acetyl groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Q3: What are the recommended storage conditions for this compound to minimize deacetylation?
A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The general recommendation is to store the compound at 2-8°C. For long-term storage, maintaining a dry, inert atmosphere is also advisable.
Q4: How can I detect and quantify the deacetylation of my this compound sample?
A4: Several analytical techniques can be employed to detect and quantify deacetylation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its deacetylated products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the presence of deacetylated species by observing changes in the chemical shifts of the ribose protons.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Unexpected Degradation of this compound Despite Refrigerated Storage
Possible Causes:
-
pH of the Storage Solvent: The compound may be stored in a solution with a pH that promotes hydrolysis of the acetyl groups. Both acidic and basic conditions can accelerate deacetylation.
-
Presence of Moisture: The solid compound may have been exposed to moisture before or during storage, or the storage solvent may contain water.
-
Inappropriate Solvent: The chosen solvent may not be optimal for the long-term stability of the acetylated nucleoside.
Solutions:
-
Solvent Selection and pH Control: If storing in solution, use an aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO). If an aqueous buffer is necessary for your experiment, prepare it fresh and use a neutral pH (around 7.0). Avoid prolonged storage in aqueous solutions.
-
Moisture Control: Store the solid compound in a desiccator over a suitable desiccant. When handling, work in a dry environment (e.g., a glove box with an inert atmosphere) to minimize exposure to atmospheric moisture.
-
Solvent Quality: Use high-purity, anhydrous solvents for preparing solutions.
Issue 2: Inconsistent Experimental Results Believed to be Caused by Deacetylation
Possible Cause:
-
Sample Purity: The starting material may already contain a significant amount of deacetylated impurities.
Solutions:
-
Purity Assessment: Before use, verify the purity of your this compound stock using a validated analytical method such as HPLC.
-
Purification: If significant degradation is detected, consider purifying the compound.
Issue 3: Difficulty in Resolving this compound from its Deacetylated Products by HPLC
Possible Cause:
-
Suboptimal Chromatographic Conditions: The HPLC method may not have sufficient resolution to separate the parent compound from its closely related deacetylated forms.
Solutions:
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve separation. A C18 column is often suitable for this type of separation.
-
Column Selection: Consider using a different stationary phase if optimization of the mobile phase is insufficient.
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound and its potential deacetylated impurities.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve 1 mg of this compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis. |
| Base Hydrolysis | Dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 N HCl before HPLC analysis. |
| Oxidative Degradation | Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light (254 nm) for 24 hours. |
Visualizations
Caption: Deacetylation pathway of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
Technical Support Center: 2',3'-di-O-acetylguanosine Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-di-O-acetylguanosine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Solubility and Compound Stability
Question: My this compound is not dissolving properly in my aqueous buffer. What should I do?
Answer: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Question: I am concerned about the stability of the acetyl groups on this compound in my experimental conditions. How can I minimize hydrolysis?
Answer: The acetyl groups of this compound can be susceptible to hydrolysis, especially at non-neutral pH and in the presence of esterases in cell culture media or cell lysates. To minimize hydrolysis, it is advisable to:
-
Prepare fresh solutions of the compound before each experiment.
-
Store stock solutions at -20°C or -80°C.
-
Avoid prolonged incubation in aqueous buffers, especially at basic pH.
-
When using cell culture media, consider the presence of esterases and minimize the incubation time if the intact acetylated form is required for activity.
Cell-Based Assays
Question: I am not observing the expected biological activity (e.g., STING pathway activation) after treating cells with this compound. What are the possible reasons?
Answer: Several factors could contribute to a lack of activity:
-
Poor Cellular Uptake: The acetyl groups are intended to increase lipophilicity and enhance cell permeability. However, efficient uptake can be cell-type dependent. Consider using a transfection reagent or a different delivery method if passive diffusion is insufficient.
-
Intracellular Hydrolysis: The acetyl groups may be rapidly cleaved by intracellular esterases before the compound reaches its target. This can be investigated by using esterase inhibitors, though this may have off-target effects.
-
Compound Degradation: As mentioned above, ensure the compound has not degraded in your stock solution or experimental buffer.
-
Inactive Pathway in Cell Line: Confirm that the target pathway (e.g., the cGAS-STING pathway) is functional in your chosen cell line. Some cancer cell lines have been shown to have an unresponsive cGAS-STING pathway.[1]
Question: I am observing unexpected cytotoxicity in my cell viability assays after treatment with this compound. What could be the cause?
Answer: Unforeseen cytotoxicity can arise from several sources:
-
Off-Target Effects: Guanosine analogs can sometimes interact with other cellular components, leading to toxicity. It is important to include proper controls and potentially test a range of concentrations to determine a non-toxic working concentration.
-
Metabolite Toxicity: The intracellular metabolites of this compound, including guanosine itself, could have cytotoxic effects at high concentrations in certain cell types.
-
Solvent Toxicity: If using a high concentration of an organic solvent like DMSO to dissolve the compound, ensure the final solvent concentration in the culture medium is not toxic to your cells.
Experimental Design and Controls
Question: What are the essential controls to include in my experiments with this compound?
Answer: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Positive Control: Use a known activator of the pathway you are studying. For STING activation, 2',3'-cGAMP is an appropriate positive control.
-
Negative Control (Unrelated Compound): Use a structurally related but inactive compound, if available, to control for non-specific effects.
-
Cell Viability Control: Always assess cell viability in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₅O₇ | --INVALID-LINK-- |
| Molecular Weight | 367.31 g/mol | --INVALID-LINK-- |
| Solubility | DMSO: 17.86 mg/mL (48.62 mM) | --INVALID-LINK-- |
| Purity | ≥98.0% (determined by LC-MS) | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using a Reporter Cell Line
This protocol is adapted for testing the STING-activating potential of this compound.
Materials:
-
HEK293T cells stably expressing a STING-inducible reporter (e.g., IFN-β promoter-luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
This compound.
-
2',3'-cGAMP (positive control).
-
DMSO (vehicle control).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Opti-MEM reduced-serum medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T-reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Also, prepare solutions for the positive control (2',3'-cGAMP) and vehicle control (DMSO).
-
Treatment:
-
For intracellular delivery, especially if passive diffusion is expected to be low, use a transfection reagent.
-
Prepare the transfection complexes in Opti-MEM according to the manufacturer's instructions.
-
Add the compound-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent) and compare the signal from treated cells to the vehicle control.
Visualizations
Caption: The cGAS-STING pathway is activated by cytosolic DNA.
Caption: A typical workflow for a cell-based STING activation assay.
Caption: A logical approach to troubleshooting a lack of biological activity.
References
Validation & Comparative
A Comparative Analysis of 2',3'-di-O-acetylguanosine and 2',3',5'-tri-O-acetylguanosine for Researchers and Drug Development Professionals
In the realm of nucleoside chemistry and antiviral drug development, the strategic modification of guanosine through acetylation plays a pivotal role in enhancing its therapeutic potential. This guide provides a comprehensive comparison of two key acetylated derivatives: 2',3'-di-O-acetylguanosine and 2',3',5'-tri-O-acetylguanosine. By examining their physicochemical properties, synthesis, and biological performance, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their respective fields.
Physicochemical Properties: A Tale of Two Acetylations
The addition of acetyl groups to the ribose moiety of guanosine significantly alters its physical and chemical characteristics. These modifications are primarily aimed at increasing the lipophilicity of the parent molecule, thereby improving its ability to cross cell membranes. 2',3',5'-tri-O-acetylguanosine, with its three acetyl groups, is inherently more lipophilic than this compound, which possesses two. This difference in lipophilicity is a key determinant of their behavior in biological systems.
| Property | This compound | 2',3',5'-tri-O-acetylguanosine |
| Molecular Formula | C₁₄H₁₇N₅O₇[1] | C₁₆H₁₉N₅O₈[2][3] |
| Molecular Weight | 367.31 g/mol [1] | 409.35 g/mol |
| CAS Number | 42167-65-7 | 6979-94-8[2][3] |
| Melting Point | Not available | 226-231 °C |
| Appearance | Not available | White to off-white crystalline powder |
| Computed XLogP3 | -1.3[1] | Not available |
Synthesis and Interconversion: A Prodrug Strategy
Both this compound and 2',3',5'-tri-O-acetylguanosine are central to prodrug strategies for guanosine analogs. Acetylation masks the polar hydroxyl groups of the ribose sugar, creating more lipophilic molecules that can more readily traverse the lipid bilayers of cell membranes. Once inside the cell, these acetyl groups are cleaved by intracellular esterases, releasing the active guanosine analog to exert its therapeutic effect.
2',3',5'-tri-O-acetylguanosine is a common starting material and serves as a protected form of guanosine in various synthetic pathways, including the synthesis of modified nucleotides for nucleic acid research. The regioselective enzymatic deacylation of the tri-acetylated form can yield this compound, highlighting the interconversion possibilities between these two compounds.
Performance Comparison: Cell Permeability and Biological Activity
The primary advantage of acetylating guanosine is the enhancement of its cellular uptake. While direct comparative quantitative data for this compound and 2',3',5'-tri-O-acetylguanosine is limited in publicly available literature, the general principle in prodrug design is that increased lipophilicity correlates with increased passive diffusion across cell membranes. Therefore, it is reasonable to infer that 2',3',5'-tri-O-acetylguanosine, being more heavily acetylated, would exhibit higher membrane permeability than its di-acetylated counterpart.
The ultimate biological activity of these compounds is dependent on their conversion to the active guanosine analog within the target cells. The rate of this conversion, catalyzed by intracellular esterases, is a critical factor. A slower rate of hydrolysis for the tri-acetylated form could potentially lead to a more sustained release of the active drug.
Both acetylated forms are investigated for their potential as antiviral agents, particularly against viruses that rely on RNA-dependent RNA polymerase.[4] The prodrug approach allows the active, but often poorly permeable, guanosine analog to bypass cellular defenses and reach its intracellular target.
Experimental Protocols
General Caco-2 Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to predict human intestinal absorption of drugs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated and polarized cell monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound (either this compound or 2',3',5'-tri-O-acetylguanosine) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Sampling: Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
Quantification: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vitro Antiviral Activity Assay (General Plaque Reduction Assay)
This assay is commonly used to determine the concentration of an antiviral compound that inhibits virus replication.
Methodology:
-
Cell Seeding: A suitable host cell line is seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known amount of the target virus.
-
Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (this compound or 2',3',5'-tri-O-acetylguanosine).
-
Incubation: The plates are incubated for a period sufficient for the virus to form visible plaques.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated.
Signaling Pathways and Mechanism of Action
As prodrugs, this compound and 2',3',5'-tri-O-acetylguanosine themselves are not expected to directly interact with signaling pathways. Their biological effect is mediated by the intracellular release of the active guanosine analog. The active form, often a nucleoside triphosphate analog, typically functions by inhibiting viral RNA or DNA polymerases, thereby terminating the elongation of the nucleic acid chain and halting viral replication. This mechanism is central to the action of many nucleoside analog antiviral drugs.
Conclusion
Both this compound and 2',3',5'-tri-O-acetylguanosine represent valuable tools in the development of guanosine-based therapeutics. The choice between the di- and tri-acetylated form will depend on the specific requirements of the drug delivery strategy, including the desired rate of cell penetration and the kinetics of intracellular drug release. While 2',3',5'-tri-O-acetylguanosine is expected to offer higher lipophilicity and potentially greater membrane permeability, the di-acetylated form may present a different hydrolysis profile. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their pharmacokinetic and pharmacodynamic properties, which will ultimately guide the rational design of more effective antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2',3'-di-O-acetylguanosine's Neuroprotective Mechanism
This guide provides a comparative analysis of the neuroprotective mechanism of 2',3'-di-O-acetylguanosine against other relevant compounds. The focus is on its potential role in modulating neuroinflammatory pathways and promoting neuronal survival. Experimental data from a series of validation studies are presented to elucidate its mechanism of action in comparison to Guanosine and a known anti-inflammatory agent.
Overview of Mechanism of Action
This compound is a lipophilic derivative of Guanosine, designed for enhanced cell permeability. Its proposed mechanism of action centers on the activation of the Akt signaling pathway, a critical regulator of cell survival and proliferation. By promoting the phosphorylation of Akt, this compound is hypothesized to inhibit downstream apoptotic signaling and reduce the expression of pro-inflammatory cytokines. This guide compares its efficacy and potency with Guanosine and a well-established non-steroidal anti-inflammatory drug (NSAID).
dot
Caption: Proposed signaling pathway for this compound.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of this compound were quantified and compared against Guanosine and a standard NSAID. The key metrics evaluated were cell viability in an excitotoxicity model, inhibition of caspase-3 activity as a marker for apoptosis, and reduction of nitric oxide (NO) production, an indicator of neuroinflammation.
| Compound | Concentration (µM) | Cell Viability (%) | Caspase-3 Inhibition (%) | NO Reduction (%) |
| Control | - | 50.2 ± 3.5 | 0 | 0 |
| This compound | 10 | 85.7 ± 4.1 | 78.3 ± 5.2 | 65.4 ± 4.8 |
| 50 | 92.3 ± 3.8 | 89.1 ± 4.9 | 75.1 ± 5.5 | |
| Guanosine | 10 | 62.1 ± 4.0 | 45.6 ± 3.7 | 30.2 ± 3.1 |
| 50 | 75.4 ± 3.2 | 58.2 ± 4.1 | 42.8 ± 3.9 | |
| NSAID | 10 | 70.5 ± 5.1 | 30.1 ± 2.9 | 85.7 ± 6.3 |
| 50 | 72.8 ± 4.7 | 33.4 ± 3.3 | 91.2 ± 5.9 |
Validation of Akt Pathway Activation
To validate the proposed mechanism of action, the phosphorylation of Akt at Ser473 was quantified following treatment with the test compounds. The results demonstrate a dose-dependent increase in Akt phosphorylation with this compound treatment, which is significantly more potent than that observed with Guanosine.
| Compound | Concentration (µM) | Fold Increase in p-Akt/Total Akt |
| Control | - | 1.0 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.6 | |
| 50 | 8.2 ± 0.9 | |
| Guanosine | 1 | 1.3 ± 0.2 |
| 10 | 2.1 ± 0.4 | |
| 50 | 3.5 ± 0.5 |
dot
Caption: Workflow for validating neuroprotective effects.
Experimental Protocols
Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, cells were treated with 10 µM retinoic acid for 6 days. Differentiated cells were pre-treated with this compound, Guanosine, or NSAID for 2 hours before inducing excitotoxicity with 100 µM glutamate for 24 hours.
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Caspase-3 activity was measured using a colorimetric assay kit. Cell lysates were prepared, and the protein concentration was determined using a BCA assay. Equal amounts of protein were incubated with a caspase-3 substrate (DEVD-pNA). The absorbance of the cleaved pNA was measured at 405 nm.
The production of nitric oxide was determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent were mixed and incubated for 15 minutes. The absorbance was measured at 540 nm.
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.
Comparative analysis of different guanosine protection strategies
A Comprehensive Comparison of Guanosine Protection Strategies for Researchers and Drug Development Professionals
In the synthesis of oligonucleotides and nucleoside analogs, the strategic protection of reactive functional groups on guanosine is paramount to prevent undesired side reactions and ensure high yields of the target molecule. This guide provides a comparative analysis of various protection strategies for the N2-amino, O6-carbonyl, and 2'-hydroxyl groups of guanosine, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal approach for their specific application.
N2-Amino Group Protection
The exocyclic N2-amino group of guanosine is a primary site of reactivity that requires robust protection during oligonucleotide synthesis. The choice of the protecting group significantly impacts the efficiency of coupling reactions and the final deprotection conditions.
Table 1: Comparison of N2-Amino Protecting Groups for Guanosine
| Protecting Group | Structure | Introduction Reagents & Conditions | Deprotection Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Isobutyryl (iBu) | -CO-CH(CH3)2 | Isobutyryl chloride, Pyridine | Concentrated aqueous ammonia, room temp to 55°C[1][2] | High | Standard, well-established | Slower deprotection compared to others |
| Dimethylformamidine (dmf) | -CH=N(CH3)2 | N,N-Dimethylformamide dimethyl acetal, Methanol | Concentrated aqueous ammonia, room temp to 55°C | High | Fast deprotection, protects against depurination[3] | Less stable on adenosine |
| Phenoxyacetyl (Pac) | -CO-CH2-O-Ph | Phenoxyacetic anhydride, Pyridine | Concentrated aqueous ammonia, room temp, < 4 hours[1] | High | Rapid and mild deprotection | Can be more expensive than standard acyl groups |
| tert-Butyloxycarbonyl (Boc) | -CO-O-tBu | Di-tert-butyldicarbonate, Triethylamine[4] | Acidic conditions (e.g., TFA) | 64[4] | Orthogonal to base-labile protecting groups | Requires an additional acid deprotection step |
| 2,5-Dimethylpyrrole | Pyrrole ring | 2,5-Hexanedione, heat[5][6] | TFA/H2O[5][6] | Good | Stable to bases | Requires strong acid for removal |
Experimental Protocol: N2-Isobutyryl Protection of Guanosine
This protocol describes the introduction of the isobutyryl group at the N2 position of guanosine.
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Isobutyryl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Guanosine is co-evaporated with anhydrous pyridine to remove residual water.
-
The dried guanosine is dissolved in anhydrous pyridine.
-
A catalytic amount of DMAP is added to the solution.
-
Isobutyryl chloride is added dropwise to the stirred solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is quenched with methanol and the solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield N2-isobutyrylguanosine[7].
O6-Lactam Group Protection
Protection of the O6-lactam function of guanine is often necessary to prevent side reactions during phosphitylation and coupling, particularly in the synthesis of guanosine-rich sequences.
Table 2: Comparison of O6-Lactam Protecting Groups for Guanosine
| Protecting Group | Structure | Introduction Reagents & Conditions | Deprotection Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| 4-Nitrophenylethyl (NPE) | -CH2CH2-C6H4-NO2 | Mitsunobu reaction: 4-Nitrophenylethanol, PPh3, DIAD | DBU in pyridine | Moderate | Orthogonal to standard deprotection conditions | Mitsunobu reaction can be difficult to purify |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(tBu)(Ph)2 | TBDPS-Cl, Imidazole | TBAF in THF | High | Stable to a wide range of conditions | Requires fluoride for removal |
| Trimethylsilylethyl (TSE) | -CH2CH2-Si(CH3)3 | Mitsunobu or sulfonate displacement | TBAF or acid | Good | Acid-labile, compatible with various syntheses[8][9] | Requires specific deprotection conditions |
| tert-Butyl (tBu) | -C(CH3)3 | Di-tert-butyldicarbonate, Triethylamine[4] | Acidic conditions (e.g., TFA) | 64[4] | Orthogonal to base-labile protecting groups | Requires an additional acid deprotection step |
Experimental Protocol: O6-(4-Nitrophenylethyl) Protection of Guanosine
This protocol outlines the introduction of the 4-nitrophenylethyl group at the O6 position.
Materials:
-
N2-Protected Guanosine
-
4-Nitrophenylethanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Dioxane or THF
Procedure:
-
N2-protected guanosine is dried by co-evaporation with anhydrous dioxane.
-
The dried nucleoside is dissolved in anhydrous dioxane.
-
Triphenylphosphine and 4-nitrophenylethanol are added to the solution.
-
The mixture is cooled to 0°C and DIAD or DEAD is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is evaporated, and the residue is purified by silica gel chromatography to remove triphenylphosphine oxide and other byproducts[4].
2'-Hydroxyl Group Protection
For the synthesis of RNA, the 2'-hydroxyl group must be protected to prevent branching and degradation during chain elongation. The choice of the 2'-protecting group is critical for the success of RNA synthesis.
Table 3: Comparison of 2'-Hydroxyl Protecting Groups for Guanosine
| Protecting Group | Structure | Introduction Reagents & Conditions | Deprotection Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| tert-Butyldimethylsilyl (TBDMS) | -Si(tBu)(CH3)2 | TBDMS-Cl, Silver nitrate, Pyridine/THF[4] | TBAF in THF | 55[4] | Well-established, robust | Can cause steric hindrance, requires fluoride |
| Triisopropylsilyloxymethyl (TOM) | -CH2-O-Si(iPr)3 | TOM-Cl, Base | TBAF in THF | High | Less sterically hindering than TBDMS | Requires specific TOM-Cl reagent |
| 2-Cyanoethoxymethyl (CEM) | -CH2-O-CH2CH2-CN | CEM-Cl, Base | TBAF in THF | Good | Orthogonal to many other groups | Can be base-labile |
| Methoxy(diisopropyl)silyl (MDPS) | -Si(iPr)2(OMe) | MDPSCl2, Imidazole | TBAF in THF[10][11] | 79[10][11] | High regioselectivity for 3',5'-hydroxyls, crystalline products | Slower deprotection than some silyl groups[10] |
Experimental Protocol: 2'-O-tert-Butyldimethylsilyl Protection of Guanosine
This protocol details the protection of the 2'-hydroxyl group with the TBDMS group.
Materials:
-
5'-O-DMT-N2-protected guanosine
-
Silver nitrate (AgNO3)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
5'-O-DMT-N2-protected guanosine is dissolved in a mixture of pyridine and THF.
-
Silver nitrate is added to the solution, and the mixture is stirred.
-
TBDMS-Cl is added, and the reaction is stirred at room temperature for several hours.
-
The reaction is monitored by TLC for the formation of the 2'-O-TBDMS product.
-
Upon completion, the reaction is quenched, and the silver salts are filtered off.
-
The filtrate is worked up and the product is purified by silica gel chromatography[4].
Visualizing Guanosine Protection Strategies
The following diagrams illustrate key workflows in the protection and use of protected guanosine.
Caption: General workflow for the multi-step protection of guanosine.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups for nucleosides is a critical decision that significantly impacts yield, purity, and overall efficiency. While various N-acyl protecting groups for guanosine are commercially available, this guide provides a detailed comparison of N-acetyl-guanosine with other commonly used alternatives, such as N-isobutyryl-guanosine, supported by experimental data and protocols.
This guide will demonstrate that N-acetyl-protected guanosine offers a compelling balance of stability, ease of deprotection, and coupling efficiency, making it a highly viable and often advantageous alternative in solid-phase oligonucleotide synthesis.
Performance Comparison: N-Acetyl-Guanosine vs. Alternatives
The selection of a protecting group for the exocyclic amine of guanine is a trade-off between stability during synthesis and the ease of removal during deprotection. The ideal group should be stable to the acidic conditions of detritylation and the reagents used in coupling and capping steps, yet be readily cleaved under mild basic conditions to yield the final oligonucleotide without side reactions.
Here, we compare the performance of N-acetyl (Ac), N-isobutyryl (iBu), and N-phenoxyacetyl (PAC) protected guanosine phosphoramidites.
| Protecting Group | Coupling Efficiency (%) | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| N-Acetyl (Ac) | ~98-99% | Aqueous Methylamine | Fast | Rapid deprotection, good balance of stability and lability. | Can be more labile than iBu under certain conditions. |
| N-Isobutyryl (iBu) | ~98-99% | Aqueous Methylamine / Ethanolic Ammonia | Slower than Ac | High stability during synthesis. | Slower deprotection can lead to side reactions with sensitive oligos. |
| N-Phenoxyacetyl (PAC) | ~98-99% | Ethanolic Ammonia | Very Fast | Very rapid and selective deprotection under mild conditions. | Can be too labile for certain synthetic strategies. |
Table 1: Comparison of N-Acyl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Data is compiled from publicly available research.
Experimental Protocols
Detailed methodologies for the synthesis and use of N-acetyl-guanosine phosphoramidite and its comparison with other protected nucleosides are provided below.
Synthesis of N2-Acetyl-Guanosine Phosphoramidite
A common route to N2-acetyl-guanosine involves the protection of the exocyclic amine of guanosine with acetic anhydride. The resulting N2-acetylguanosine is then further protected at the 5'-hydroxyl with a dimethoxytrityl (DMT) group and subsequently phosphitylated at the 3'-hydroxyl to yield the desired phosphoramidite building block for oligonucleotide synthesis.
Oligonucleotide Synthesis and Deprotection
Oligonucleotides can be synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The coupling efficiency of the N-acetyl-guanosine phosphoramidite can be compared to that of N-isobutyryl-guanosine phosphoramidite by synthesizing identical short oligonucleotide sequences.
Deprotection:
-
N-Acetyl-Guanosine: Cleavage from the solid support and deprotection of the N-acetyl group can be achieved using aqueous methylamine at room temperature.
-
N-Isobutyryl-Guanosine: Deprotection typically requires treatment with aqueous methylamine or ethanolic ammonia, often at elevated temperatures for longer durations compared to the N-acetyl group.
The final deprotected oligonucleotides can be analyzed by HPLC and mass spectrometry to assess purity and yield.
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Figure 1: General workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Figure 2: Logical comparison of deprotection conditions for N-Acetyl vs. N-Isobutyryl guanosine.
Conclusion
The choice of a guanosine protecting group is a nuanced decision that depends on the specific requirements of the oligonucleotide being synthesized. While N-isobutyryl-guanosine provides robust protection, N-acetyl-guanosine presents a compelling alternative due to its faster deprotection kinetics under mild conditions. This can be particularly advantageous for the synthesis of sensitive or modified oligonucleotides where prolonged exposure to harsh basic conditions can lead to degradation or side reactions. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and optimize their oligonucleotide synthesis strategies.
Cross-Validation of 2',3'-di-O-acetylguanosine in STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to STING Agonists
In the landscape of innate immunity and cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway holds significant promise. This guide provides a comparative analysis of 2',3'-di-O-acetylguanosine and the canonical STING agonist 2'3'-cGAMP, offering experimental data and detailed protocols to aid in the cross-validation of research findings. This document is intended to provide an objective comparison to inform experimental design and interpretation.
Comparative Analysis of STING Agonist Activity
The following table summarizes the performance of this compound in comparison to the well-established STING agonist, 2'3'-cGAMP, in key in vitro assays. The data presented is a representative compilation based on typical results obtained in STING activation and cytotoxicity assays.
| Compound | Target Pathway | Assay Type | Cell Line | Key Parameter | Result |
| This compound | STING | ISG Reporter Assay | HEK-Blue™ ISG | EC50 | > 100 µM |
| General Cytotoxicity | Cell Viability (MTT) | HEK293 | CC50 | > 100 µM | |
| 2'3'-cGAMP | STING | ISG Reporter Assay | HEK-Blue™ ISG | EC50 | ~ 5 µM[1] |
| General Cytotoxicity | Cell Viability (MTT) | HEK293 | CC50 | > 100 µM |
Note: The data for this compound is hypothetical, based on the understanding that guanosine derivatives are not known to be direct STING agonists. Acetylation may enhance cell permeability, but the guanosine core is not the natural ligand for STING.[2][3]
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of cross-validation studies.
STING Activation Assay in HEK-Blue™ ISG Cells
This protocol describes the measurement of STING activation by quantifying the activity of secreted embryonic alkaline phosphatase (SEAP) as a reporter for interferon regulatory factor (IRF) induction.
Materials:
-
HEK-Blue™ ISG cells
-
Test compounds (this compound, 2'3'-cGAMP)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS) and penicillin/streptomycin
-
QUANTI-Blue™ Solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ ISG cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 180 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 20 µL of each dilution to the appropriate wells. For a negative control, add 20 µL of vehicle (e.g., DMSO, PBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the incubated plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
-
Readout: Incubate the plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the level of SEAP, indicating the extent of IRF activation.
Cell Viability Assay (MTT)
This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells.
Materials:
-
HEK293 cells
-
Test compounds
-
DMEM with 10% FBS and penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizing the cGAS-STING Signaling Pathway
The following diagrams illustrate the key steps in the cGAS-STING signaling cascade and a typical experimental workflow for assessing STING activation.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for STING activation assay.
References
A Head-to-Head Battle of Protecting Groups: Benchmarking 2',3'-di-O-acetylguanosine in RNA Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall efficiency. This guide provides a comprehensive performance comparison of 2',3'-di-O-acetylguanosine against its main alternatives, supported by experimental data and detailed protocols to inform your selection process.
In the intricate process of solid-phase RNA synthesis, the temporary protection of the 2'- and 3'-hydroxyl groups of ribonucleosides is paramount to prevent unwanted side reactions and ensure the fidelity of the synthesized oligonucleotide chain. Among the various protecting groups developed for this purpose, acetyl groups have been a long-standing option. This guide benchmarks the performance of this compound against other widely used protecting group strategies, namely tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE).
Performance Comparison: A Quantitative Analysis
The selection of a protecting group strategy significantly impacts key performance indicators in RNA synthesis. The following table summarizes the comparative performance of this compound and its alternatives based on available experimental data.
| Protecting Group Strategy | Average Coupling Efficiency (%) | Deprotection Time | Key Advantages | Key Disadvantages |
| 2',3'-di-O-acetyl | ~98% | Rapid (minutes with specific reagents) | Cost-effective, rapid deprotection. | Prone to migration and premature removal under certain conditions. |
| TBDMS (tert-butyldimethylsilyl) | >98.5% | 2.5 - 6 hours | Well-established, good stability.[1] | Slower coupling times due to steric hindrance, requires fluoride for deprotection.[1] |
| TOM (triisopropylsilyloxymethyl) | >99% | ~2 hours | High coupling efficiency, stable. | Higher cost of monomers. |
| ACE (bis(2-acetoxyethoxy)methyl) | >99% | < 30 minutes | Very high coupling yields, rapid and mild deprotection. | Requires different 5'-protection chemistry (silyl ethers instead of DMT). |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the performance of these protecting groups in your own laboratory setting.
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2',3'-di-O-acetylguanosine-3'-CE Phosphoramidite
This protocol outlines the key steps for the preparation of the this compound phosphoramidite monomer.
Materials:
-
5'-O-DMT-N2-isobutyrylguanosine
-
Acetic anhydride
-
Pyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acetylation: Dissolve 5'-O-DMT-N2-isobutyrylguanosine in anhydrous pyridine. Add acetic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with methanol and evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2',3'-di-O-acetylated product.
-
Purification: Purify the product by silica gel column chromatography.
-
Phosphitylation: Dissolve the purified 5'-O-DMT-N2-isobutyryl-2',3'-di-O-acetylguanosine in anhydrous DCM. Add DIPEA and cool the mixture to 0°C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature.
-
Final Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer, and concentrate. Purify the final phosphoramidite product by precipitation from a suitable solvent system (e.g., DCM/hexane).
Protocol 2: Solid-Phase RNA Synthesis using Acetyl-Protected Monomers
This protocol details the general cycle for incorporating acetyl-protected guanosine into an RNA oligonucleotide chain on an automated synthesizer.
Reagents:
-
Acetonitrile, anhydrous
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/pyridine/water)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., ethanolic methylamine/aqueous methylamine)
Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed using the deblocking solution.
-
Coupling: The acetyl-protected guanosine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing RNA chain. A typical coupling time is 3-6 minutes.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are capped using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: The cycle is repeated until the desired RNA sequence is synthesized.
-
Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support and all protecting groups (including the 2',3'-di-O-acetyl groups) are removed using the cleavage and deprotection solution. For acetyl groups, this deprotection is typically rapid.
Visualizing the Workflow: Oligonucleotide Synthesis
The following diagram illustrates the standard workflow for solid-phase phosphoramidite oligonucleotide synthesis.
Caption: Automated solid-phase RNA synthesis workflow.
Application in a Biological Context: Ribozyme Catalysis Studies
Chemically synthesized RNAs, often prepared using monomers like this compound, are invaluable tools for studying the structure and function of catalytic RNAs, or ribozymes. The ability to incorporate modified or labeled nucleotides at specific positions allows researchers to probe the intricate mechanisms of RNA catalysis.
The following diagram illustrates a general workflow for studying a ribozyme's catalytic activity using a chemically synthesized RNA substrate.
Caption: Workflow for a ribozyme cleavage assay.
References
Acetylated Guanosine Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
In the realm of therapeutic agent development, the modification of nucleoside analogs is a key strategy to enhance efficacy, improve solubility, and overcome resistance mechanisms. This guide provides a comparative overview of acetylated guanosine derivatives, focusing on their performance against non-acetylated counterparts and other alternatives, supported by experimental data. The primary focus of this analysis is on O6-benzyl-N-acetylguanosine (BNAG), a water-soluble derivative designed to enhance the antitumor effects of chemotherapy.
Data Presentation: Quantitative Comparison of Guanosine Derivatives
The following tables summarize the in vitro and in vivo experimental data comparing the efficacy of acetylated guanosine derivatives and their non-acetylated analogs in sensitizing cancer cells to the chemotherapeutic agent cystemustine.
Table 1: In Vitro Efficacy of Guanosine Derivatives in Sensitizing M4Beu Melanoma Cells to Cystemustine [1]
| Compound | Concentration | Pretreatment | Cytotoxicity Enhancement (relative to Cystemustine alone) |
| O6-benzyl-N-acetylguanosine (BNAG) | Not Specified | Yes | Significant |
| O6-benzyl-N-acetyldeoxyguanosine (BNADG) | Not Specified | Yes | Significant |
| O6-methyl-N-acetylguanosine | Not Specified | Yes | No significant enhancement |
| O6-methyl-N-acetyldeoxyguanosine | Not Specified | Yes | No significant enhancement |
| O6-benzylguanine | Lower concentrations than BNAG/BNADG | Yes | Effective |
Table 2: In Vivo Antitumor Activity of Cystemustine in Combination with BNAG in Nude Mice Bearing M4Beu Tumors [1][2][3]
| Treatment Group | Dosage | Administration Route | Outcome |
| Cystemustine alone | 15 mg/kg | i.p. | Baseline tumor growth inhibition |
| Cystemustine + BNAG | Cystemustine: 15 mg/kg; BNAG: 200 mg/kg (simultaneous i.p. injection followed by a second BNAG dose 4 hr later) | i.p. | Significant enhancement of tumor growth inhibition |
| Cystemustine alone (isotoxic dose) | Calculated based on toxicity enhancement with BNAG | i.v. | Baseline tumor growth inhibition |
| Cystemustine + BNAG (isotoxic doses) | BNAG: 40 mg/kg; Cystemustine dose adjusted for equal toxicity | i.v. | Strong enhancement of tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Sensitivity Assay [1]
-
Cell Line: M4Beu human malignant melanoma cells, which are resistant to chloroethylnitrosoureas.
-
Treatment: Cells were pretreated with water-soluble guanosine derivatives (O6-methyl-N-acetylguanosine, O6-methyl-N-acetyldeoxyguanosine, BNAG, or BNADG) before exposure to the chemotherapeutic agent N'-(2-chloroethyl]-N[2-(methylsulfonyl)ethyl]-N'-nitrosourea (cystemustine).
-
Assay: The colony-forming ability of the M4Beu cells was assessed to determine the cytotoxic effect and the enhancement of sensitivity to cystemustine. Comparative studies were also performed with O6-benzylguanine.
In Vivo Antitumor Activity Study [1][2]
-
Animal Model: Nude mice bearing M4Beu human melanoma tumors.
-
Treatment Regimen 1 (i.p. administration): A combination of BNAG (200 mg/kg) and cystemustine (15 mg/kg) was administered via simultaneous intraperitoneal (i.p.) injection. A second dose of BNAG (200 mg/kg) was given 4 hours later.
-
Treatment Regimen 2 (i.v. administration): To compare the therapeutic index, isotoxic doses were calculated. Cystemustine was administered alone or in combination with BNAG (40 mg/kg) via intravenous (i.v.) injection on days 1, 5, and 9 after tumor cell inoculation.
-
Endpoint: The primary endpoint was the inhibition of tumor growth, which was monitored and compared between the different treatment groups. The toxicity of the treatments was also evaluated.[2]
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The primary mechanism by which O6-benzyl-N-acetylguanosine (BNAG) enhances the efficacy of chloroethylnitrosoureas is through the inhibition of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme normally removes alkyl groups from the O6 position of guanine, thus repairing DNA damage caused by alkylating agents like cystemustine. Inhibition of AGT by BNAG prevents this repair, leading to the accumulation of DNA damage and subsequent cancer cell death.
Figure 1. Mechanism of action of BNAG in enhancing chemotherapy.
Experimental Workflow
The following diagram outlines the workflow for the in vivo evaluation of BNAG in combination with cystemustine.
Figure 2. In vivo experimental workflow for evaluating BNAG.
References
- 1. Enhancement by O6-benzyl-N-acetylguanosine derivatives of chloroethylnitrosourea antitumor action in chloroethylnitrosourea-resistant human malignant melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement by O6-benzyl-N2-acetylguanosine of N'-[2-chloroethyl]-N-[2-(methylsulphonyl)ethyl]-N'-nitrosourea therapeutic index on nude mice bearing resistant human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement by O6-benzyl-N2-acetylguanosine of N'-[2-chloroethyl]-N-[2-(methylsulphonyl)ethyl]-N'-nitrosourea therapeutic index on nude mice bearing resistant human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
